m-PEG3-4-nitrophenyl carbonate
Description
Evolution and Significance of PEGylation in Advanced Chemical Synthesis
PEGylation, the covalent attachment of polyethylene (B3416737) glycol chains to molecules, has evolved from a novel concept in the 1970s to a widely implemented strategy in drug delivery, biotechnology, and materials science. ucl.ac.bewikipedia.org Initially met with some skepticism, the approval of PEGylated drugs like PEG-adenosine deaminase (Adagen®) and PEG-L-asparaginase (Oncaspar®) in the 1990s marked a turning point, highlighting the technology's potential. conicet.gov.ar The primary advantage of PEGylation lies in its ability to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. ucl.ac.bewikipedia.org By increasing the hydrodynamic size of a molecule, PEGylation can extend its circulation half-life by reducing renal clearance and shielding it from proteolytic degradation. wikipedia.orgconicet.gov.ar This modification can also enhance the solubility of hydrophobic drugs and reduce the immunogenicity of protein therapeutics. ucl.ac.bewikipedia.org
The evolution of PEGylation has been driven by advancements in polymer chemistry, allowing for the synthesis of PEGs with various molecular weights, architectures (linear, branched, etc.), and functionalities. creativepegworks.commdpi.com This has enabled the development of "designer" PEG reagents tailored for specific applications, moving beyond simple polymer conjugation to the creation of sophisticated drug delivery systems. mdpi.com The ongoing development of PEGylation technologies continues to address challenges such as the potential for the polymer to interfere with a protein's active site and the need for more uniform PEG preparations to ensure batch-to-batch consistency. conicet.gov.armdpi.comacs.org
Role of Activated Esters in Site-Specific Bioconjugation and Material Science
Activated esters are a class of reactive molecules that play a pivotal role in bioconjugation, the process of chemically linking two molecules where at least one is a biomolecule. thermofisher.com They are particularly important for site-specific modification, which aims to introduce functional handles at defined positions within a protein's structure. mdpi.com The most commonly targeted functional groups on proteins for conjugation are primary amines, found at the N-terminus of polypeptide chains and on the side chains of lysine (B10760008) residues. thermofisher.com
N-hydroxysuccinimide (NHS) esters are among the most widely used activated esters for amine modification. thermofisher.comlumiprobe.com They react with primary amines under mild, slightly alkaline conditions to form stable amide bonds. thermofisher.com This chemistry is central to the production of antibody-drug conjugates (ADCs), where potent cytotoxic drugs are linked to monoclonal antibodies that target cancer cells. nih.gov However, achieving site-specificity with traditional amine-reactive chemistry can be challenging due to the presence of multiple lysine residues on a protein's surface. nih.govacs.org To address this, researchers have developed strategies to modulate the reactivity of activated esters and to target other amino acid residues or engineered sites on a protein. mdpi.comacs.org In material science, activated esters are utilized to functionalize surfaces and polymers, imparting new properties and enabling the creation of advanced materials for various applications.
Mechanistic Basis of Carbonate Formation and Reactivity in Polymer Functionalization
The formation of carbonate linkages is a key strategy in the functionalization of polymers like PEG. rsc.org One common method for introducing a carbonate group onto a hydroxyl-terminated polymer is through a reaction with a chloroformate, such as 4-nitrophenyl chloroformate. researchgate.netafu.edu.np This reaction typically proceeds via a nucleophilic acyl substitution mechanism, where the hydroxyl group of the polymer attacks the carbonyl carbon of the chloroformate, leading to the displacement of the chloride leaving group. The presence of a base, such as triethylamine (B128534) or pyridine, is often required to deprotonate the hydroxyl group and to neutralize the hydrochloric acid byproduct. afu.edu.npmdpi.com
The resulting activated carbonate, such as a 4-nitrophenyl carbonate, is reactive towards nucleophiles, particularly primary amines. broadpharm.cominterchim.fr The reaction with an amine proceeds through a nucleophilic addition-elimination pathway at the carbonate carbonyl carbon. The amine attacks the carbonyl, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the 4-nitrophenoxide leaving group, which is a stable anion, to form a stable carbamate (B1207046) (urethane) linkage. broadpharm.cominterchim.frbroadpharm.com The reactivity of the carbonate is influenced by the nature of the leaving group; a more electron-withdrawing leaving group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The formation of a stable carbamate bond is advantageous for creating long-lasting polymer conjugates. broadpharm.com
Historical Context and Current Landscape of Nitrophenyl-Activated PEG Reagents
Nitrophenyl-activated PEG reagents have a significant history in the field of bioconjugation. The use of 4-nitrophenyl chloroformate to activate the terminal hydroxyl groups of PEG, creating PEG-nitrophenyl carbonates, was an early method for producing amine-reactive PEGylating agents. afu.edu.npgoogle.com These reagents offered a way to couple PEGs to proteins and other molecules containing primary amines, forming stable carbamate linkages. broadpharm.cominterchim.fr The reaction releases 4-nitrophenol (B140041), which can be conveniently monitored by UV spectroscopy to track the progress of the conjugation reaction. jenkemusa.com
Over time, a variety of other activating groups, such as N-hydroxysuccinimide (NHS) esters, have been developed and have become more prevalent in many applications due to their high reactivity and the formation of stable amide bonds. thermofisher.comlumiprobe.com However, nitrophenyl carbonates still hold a place in the current landscape of PEGylation reagents. They are known to have a longer hydrolysis half-life compared to some NHS esters, which can be advantageous in certain reaction conditions. jenkemusa.comjenkemusa.com Today, a range of methoxy (B1213986) PEG nitrophenyl carbonates (mPEG-NPC) with different PEG chain lengths are commercially available, offering researchers options for tailoring the properties of their conjugates. jenkemusa.comsigmaaldrich.combiochempeg.com These reagents continue to be used in the synthesis of bioconjugates, including PEGylated peptides and proteins, as well as in the development of functionalized materials. uq.edu.aunih.govresearchgate.net
Scope and Research Focus on m-PEG3-4-nitrophenyl carbonate
This compound is a specific, discrete PEG (dPEG®) reagent that serves as a heterobifunctional linker. cymitquimica.comcymitquimica.com It possesses a methoxy-terminated triethylene glycol chain at one end, which imparts hydrophilicity, and a reactive 4-nitrophenyl carbonate group at the other. cymitquimica.comcymitquimica.comaxispharm.com The defined length of the PEG chain (n=3) provides precise control over the spacing between the conjugated molecules, a critical factor in many applications.
The primary research focus for this compound lies in its application as a tool for bioconjugation. cymitquimica.comaxispharm.com The 4-nitrophenyl carbonate group readily reacts with primary amines, such as those on lysine residues or the N-terminus of proteins and peptides, to form a stable carbamate linkage. axispharm.combroadpharm.com This reactivity makes it useful for:
Labeling and modification of biomolecules: Attaching the PEG linker to proteins, antibodies, or peptides can improve their solubility and stability. cymitquimica.comcymitquimica.com
Synthesis of PROTACs: It can be used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to selectively degrade target proteins within cells. glpbio.com
Surface modification: The PEG chain can be used to create hydrophilic and biocompatible surfaces on materials.
The hydrophilic PEG spacer also helps to increase the aqueous solubility of the molecules it is attached to. broadpharm.comaxispharm.com The compound is typically supplied as a solid powder and is soluble in organic solvents like DMSO. medkoo.com
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C12H15NO7 | cymitquimica.com |
| Molecular Weight | 285.25 g/mol | cymitquimica.comaxispharm.commedkoo.com |
| CAS Number | 105108-59-6 | medkoo.com |
| Appearance | Solid powder | medkoo.com |
| Purity | >95-96% | axispharm.commedkoo.com |
| Solubility | Soluble in DMSO | medkoo.com |
| Storage | Short term (days to weeks) at 0-4 °C; Long term (months to years) at -20 °C | medkoo.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-methoxyethoxy)ethyl (4-nitrophenyl) carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO7/c1-17-6-7-18-8-9-19-12(14)20-11-4-2-10(3-5-11)13(15)16/h2-5H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBJXUZWQCMUAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Optimization for M Peg3 4 Nitrophenyl Carbonate
Precursor Synthesis: Monomethoxy-PEG3-alcohol Functionalization
The journey to m-PEG3-4-nitrophenyl carbonate begins with the precursor, monomethoxy-PEG3-alcohol (m-PEG3-OH). The terminal hydroxyl group of this precursor must be effectively functionalized to facilitate the subsequent reaction.
Strategies for Hydroxyl Group Activation
For instance, the hydroxyl group can be activated towards nucleophilic substitution to form halides under relatively benign conditions, avoiding the harsh reagents and difficult purifications associated with classical methods. unco.edu
Purity Considerations of PEG Oligomers
The purity of the starting m-PEG3-alcohol is paramount for the successful synthesis of the final product. Industrial production of PEGs typically results in a polydisperse mixture, meaning it contains polymer chains of varying lengths. international-biopharma.com This heterogeneity can complicate subsequent reactions, purification processes, and ultimately affect the pharmacological properties of the final PEGylated product. researchgate.net
The use of monodisperse or single-length PEGs, which consist of a single chemical species with a defined molecular weight, is highly desirable. rsc.org These are typically obtained through step-by-step chemical synthesis rather than polymerization. rsc.org Chromatographic techniques, such as high-performance liquid chromatography (HPLC), are essential for separating these oligomer mixtures and ensuring the high purity of the monodisperse PEG precursor. international-biopharma.com The use of high-purity, monodisperse PEGs enhances reproducibility and provides a clearer understanding of reaction dynamics. international-biopharma.com As the length of the PEG chain increases, achieving high purity becomes more challenging, with a higher likelihood of contamination from adjacent oligomers (PEG(n-1) and PEG(n+1)). rsc.org
Carbonate Bond Formation: The Role of 4-Nitrophenyl Chloroformate
The formation of the carbonate linkage is a pivotal step in the synthesis of this compound. This is typically achieved by reacting the activated m-PEG3-alcohol with 4-nitrophenyl chloroformate (4-NPC). google.com 4-NPC is a versatile reagent widely used for activating alcohols, thiols, and amines to form carbonates and carbamates. thieme-connect.com Its reactivity stems from the highly electrophilic chloroformate group and the electron-withdrawing nitro group on the phenyl ring.
The reaction involves the nucleophilic attack of the hydroxyl group of the PEG on the carbonyl carbon of 4-nitrophenyl chloroformate. researchgate.netnbinno.com This results in the formation of the desired carbonate ester and the release of hydrochloric acid. google.com
Reaction Kinetics and Equilibrium Considerations
The reaction between an alcohol and 4-nitrophenyl chloroformate is generally fast and can be conducted under mild conditions. nbinno.com Kinetic studies on the aminolysis of 4-nitrophenyl chloroformate in aqueous solution have shown that the reaction proceeds via a stepwise mechanism involving the formation of a zwitterionic tetrahedral intermediate. nih.gov The rate of this reaction is influenced by the nucleophilicity of the attacking species and the stability of the intermediate. nih.gov
Influence of Catalysts and Base Systems (e.g., Triethylamine (B128534), DMAP)
The reaction between the PEG-alcohol and 4-nitrophenyl chloroformate is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Common bases used include tertiary amines like triethylamine (TEA) and pyridine. google.com
4-Dimethylaminopyridine (B28879) (DMAP) is often used as a catalyst to accelerate the reaction. google.comreddit.com It is believed that DMAP reacts with 4-nitrophenyl chloroformate to form a more reactive acylium ion intermediate, which then readily reacts with the PEG substrate. google.com The use of DMAP can significantly improve the degree of PEG activation compared to using TEA alone. google.com However, the use of a stoichiometric amount of DMAP can sometimes lead to side reactions, such as the crosslinking of polymer chains if an adjacent hydroxyl group attacks the same activated intermediate. reddit.com Therefore, catalytic amounts of DMAP are often preferred. reddit.com
| Catalyst/Base System | Role in Reaction | Potential Considerations |
| Triethylamine (TEA) | Acid scavenger | Slower reaction rates compared to DMAP catalysis. google.com |
| Pyridine | Acid scavenger | Can be used as a base in the reaction. |
| 4-Dimethylaminopyridine (DMAP) | Catalyst, acid scavenger | Significantly accelerates the reaction by forming a highly reactive intermediate. google.com Can lead to side reactions if used in excess. reddit.com |
Solvent Selection and Its Impact on Reaction Efficiency
The choice of solvent is critical for the efficiency of the carbonate bond formation. The solvent must be inert to the reactants and capable of dissolving both the PEG precursor and 4-nitrophenyl chloroformate. google.com Commonly used solvents include anhydrous dichloromethane (B109758) (DCM), acetonitrile (B52724), and tetrahydrofuran (B95107) (THF). reddit.comresearchgate.net
The polarity and nucleophilicity of the solvent can influence the reaction mechanism and rate. mdpi.com For instance, the aminolysis of 4-nitrophenyl chloroformate is concerted in acetonitrile but stepwise in water, which is attributed to the destabilization of the tetrahedral intermediate in the less polar solvent. nih.gov The solvent also plays a role in the solubility of the reactants and products, which can affect the reaction equilibrium and ease of purification. For example, in some cases, the activated polymer may not be soluble in a mixed solvent system like acetonitrile/water. researchgate.net
| Solvent | Key Properties and Impact on Reaction |
| Dichloromethane (DCM) | Good solubility for many organic compounds, commonly used. reddit.comresearchgate.net |
| Acetonitrile | Polar aprotic solvent, can influence reaction mechanism. nih.gov |
| Tetrahydrofuran (THF) | Ethereal solvent, often used in organic synthesis. |
| Toluene | Aromatic solvent, can be used but may require higher temperatures. google.com |
Post-Synthetic Purification and Isolation Techniques
Chromatographic Separations (e.g., Silica (B1680970) Gel, Reverse-Phase HPLC)
Chromatography is a cornerstone technique for the purification of this compound and related activated PEG derivatives. The choice between normal-phase and reverse-phase chromatography depends on the polarity of the target compound and its impurities.
Silica Gel Chromatography: Normal-phase flash chromatography using silica gel is a widely adopted method for the purification of nitrophenyl carbonate compounds. beilstein-journals.orgemerginginvestigators.orgthieme-connect.deprepchem.com This technique separates compounds based on their polarity, with more polar compounds having a stronger affinity for the stationary silica gel and thus eluting more slowly. For the purification of molecules analogous to this compound, various solvent systems have been successfully utilized. The selection of the eluent system is crucial for achieving optimal separation. emerginginvestigators.orgthieme-connect.de
A typical procedure involves loading the concentrated crude reaction mixture onto a silica gel column and eluting with a gradient of solvents. For example, a gradient of ethyl acetate (B1210297) in hexanes is a common choice. emerginginvestigators.orgprepchem.com Another effective eluent system is a mixture of dichloromethane and petroleum ether. thieme-connect.de The fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure product.
| Chromatography Type | Stationary Phase | Exemplary Mobile Phase System | Compound Type | Reference |
| Flash Chromatography | Silica Gel | 0-30% Ethyl Acetate in Hexanes | 4-nitrophenyl benzylcarbonate | emerginginvestigators.org |
| Flash Chromatography | Silica Gel | Dichloromethane:Petroleum Ether (3:4 to 1:1) | Azidomethyl 4-nitrophenyl carbonate | thieme-connect.de |
| Flash Chromatography | Silica Gel | Ethyl Acetate:Hexane (1:9) | 4-Nitrophenyl 2-(3-thiophenyl)ethyl carbonate | prepchem.com |
| Column Chromatography | Silica Gel | Hexane:Ethyl Acetate (1:4) | 2-(2-(2-methoxyethoxy)ethoxy)ethyl (4-nitrophenyl) carbonate | rsc.org |
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a powerful technique for the purification of polar compounds and is particularly useful for separating PEG derivatives. sielc.comfrontiersin.org In contrast to normal-phase chromatography, RP-HPLC utilizes a non-polar stationary phase (e.g., C18-functionalized silica) and a polar mobile phase. This method is highly effective for removing non-polar impurities and can be scaled up for preparative separations. sielc.com
For the analysis and purification of related nitrophenyl carbonates, RP-HPLC methods often use a mobile phase consisting of acetonitrile and water, sometimes with additives like phosphoric acid or trifluoroacetic acid (TFA) to improve peak shape and resolution. sielc.comfrontiersin.orgunito.it The purification of PEGylated compounds can be achieved using columns with polystyrene-divinylbenzene beads or specialized silica-based columns, eluting with gradients of an organic solvent like ethanol (B145695) or acetonitrile in water. sielc.comfrontiersin.org
| Technique | Stationary Phase | Mobile Phase | Application | Reference |
| RP-HPLC | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | Analysis of Bis(4-nitrophenyl)carbonate | sielc.com |
| Preparative RP-HPLC | Hypersil Gold C18 | Water/Acetonitrile/TFA | Purification of polar final products | frontiersin.org |
| Preparative Chromatography | Polystyrene-divinylbenzene | Ethanol/Water | Purification of PEG derivatives | sielc.com |
Crystallization and Precipitation Methodologies
Crystallization and precipitation are effective techniques for the bulk purification of this compound, especially for removing highly soluble impurities. These methods rely on the differential solubility of the product and impurities in a given solvent system. rsc.orgbeilstein-journals.org
Recrystallization is often employed as a final purification step after chromatographic separation. For instance, after flash chromatography, off-white crystals of similar nitrophenyl carbonate compounds have been obtained. emerginginvestigators.org In some industrial processes for related compounds like bis(4-nitrophenyl) carbonate, crystallization from a specific solvent after distillation is a key step to achieving high purity. patsnap.com The process typically involves dissolving the crude or semi-purified product in a suitable solvent at an elevated temperature to create a supersaturated solution, followed by controlled cooling to induce crystallization. patsnap.commdpi.com
Precipitation is another valuable method, particularly for removing unreacted reagents and byproducts. For larger PEG-nitrophenyl carbonates, extensive precipitation and recrystallization steps are necessary to remove impurities such as triethylamine hydrochloride (TEA·HCl) and unreacted 4-nitrophenyl chloroformate. rsc.org The choice of solvent is critical; a solvent in which the desired product is poorly soluble but the impurities are soluble is ideal.
| Method | Solvent/Conditions | Compound Type | Outcome | Reference |
| Recrystallization | Ethanol | Bis(o-nitrophenyl) urea (B33335) derivatives | Final product purification | mdpi.com |
| Crystallization | Cooling and recrystallization from ethanol | High-purity bis(4-nitrophenyl) carbonate | Yields >99% purity | rsc.org |
| Precipitation/Recrystallization | Not specified | PEG-di-nitrophenyl carbonates | Removal of TEA·HCl and excess 4-nitrophenyl chloroformate | rsc.org |
Removal of Residual Reactants and Byproducts
A crucial aspect of the purification process is the efficient removal of specific residual reactants and byproducts. The primary byproduct in the synthesis of this compound is 4-nitrophenol (B140041), which is formed from the reaction of the PEG alcohol with 4-nitrophenyl chloroformate. Unreacted starting materials, such as m-PEG3-OH and 4-nitrophenyl chloroformate, may also be present in the crude product. rsc.orgbeilstein-journals.org
Aqueous washing and extraction are common first steps to remove water-soluble byproducts and salts. For example, washing the reaction mixture with water or a saturated sodium bicarbonate solution can help remove acidic byproducts and salts like triethylamine hydrochloride. beilstein-journals.org The byproduct 4-nitrophenol, being a relatively strong organic acid, can be removed through basic washes or extractions. rsc.orgbeilstein-journals.org
For larger scale operations, purification methods that avoid cumbersome chromatography are preferred. An efficient extraction and precipitation procedure is often developed to rapidly isolate and purify the activated PEG product. rsc.orgbeilstein-journals.org The hydrochloric acid salt of the base used (e.g., DMAP or triethylamine) is a significant side product that can be effectively removed from the crude product by these extraction and precipitation steps. beilstein-journals.org
| Impurity | Removal Method | Rationale/Details | Reference |
| 4-Nitrophenol | Basic wash/extraction | 4-nitrophenol is acidic and can be extracted into an aqueous basic solution. | rsc.orgbeilstein-journals.org |
| Triethylamine Hydrochloride (TEA·HCl) | Aqueous wash/extraction | The salt is highly soluble in water and can be removed by washing the organic phase. | rsc.org |
| Unreacted 4-nitrophenyl chloroformate | Precipitation/Recrystallization | Can be difficult to remove completely; may precipitate out during purification steps. | rsc.org |
| Unreacted m-PEG3-OH | Chromatographic Separation | Differences in polarity allow for separation from the carbonate product via silica gel or RP-HPLC. | emerginginvestigators.org |
Scale-Up Considerations for Laboratory and Preparative Syntheses
Transitioning the synthesis of this compound from a laboratory scale to a larger preparative or industrial scale introduces several challenges that must be addressed to ensure efficiency, safety, and cost-effectiveness. rsc.orgpatsnap.com
Key considerations for scale-up include reaction conditions, reagent choice, and the purification strategy. For instance, processes requiring very low temperatures or extended reaction times can be disadvantageous on a larger scale. rsc.org The choice of base can also be critical; while triethylamine is commonly used, alternatives like 4-(dimethylamino)pyridine (DMAP) have been shown to offer improved reaction efficiency and conditions for related PEG activations. rsc.orgbeilstein-journals.org
Furthermore, ensuring the system is as anhydrous as possible can be a limitation, especially when transposing to a larger scale. rsc.org The development of processes that are less sensitive to moisture or that incorporate efficient drying steps is beneficial. Ultimately, a successful scale-up requires a holistic approach that optimizes the synthesis and purification steps to be time-efficient, high-yielding, and economically viable. rsc.org
| Parameter | Laboratory Scale Consideration | Preparative/Industrial Scale Consideration | Reference |
| Purification Method | Multi-step chromatography (e.g., flash silica gel, HPLC) is common. | Chromatography is often a bottleneck; robust crystallization/precipitation is preferred. | rsc.orgpatsnap.com |
| Reaction Time & Temperature | Long reaction times and extreme temperatures are manageable. | Time and energy efficiency are critical; room temperature reactions are ideal. | rsc.org |
| Reagent Choice | A wider range of reagents can be used. | Cost, safety, and efficiency of reagents (e.g., choice of base like TEA vs. DMAP) are crucial. | rsc.orgbeilstein-journals.org |
| Process Control | Manual monitoring (e.g., TLC) is sufficient. | Automated process control for temperature, pH, and reagent addition is necessary for consistency. | patsnap.comgoogle.com |
| Byproduct Removal | Primarily through chromatography. | Efficient extraction and precipitation/crystallization steps are essential to handle larger volumes. | beilstein-journals.orgpatsnap.com |
Mechanistic Elucidation of M Peg3 4 Nitrophenyl Carbonate Reactivity
Nucleophilic Attack Pathways at the Carbonyl Carbon
The central theme of m-PEG3-4-nitrophenyl carbonate's reactivity is the nucleophilic acyl substitution at its carbonate carbonyl carbon. The electron-withdrawing nature of the p-nitrophenyl group makes this carbon highly electrophilic and susceptible to attack by nucleophiles. This reaction proceeds through a transient tetrahedral intermediate, which then collapses to form the final product by expelling the stable p-nitrophenoxide anion. beilstein-journals.orgresearchgate.net The primary pathways for this nucleophilic attack involve either amine groups, leading to desired bioconjugates, or water, resulting in undesired hydrolysis.
Amine-Mediated Carbamic Acid Formation
The most significant reaction pathway for this compound in a biological context is its reaction with primary amines, such as the ε-amino group of lysine (B10760008) residues or the α-amino group at the N-terminus of proteins. nih.govresearchgate.net The nucleophilic amine attacks the electrophilic carbonyl carbon of the carbonate. This attack forms a zwitterionic tetrahedral intermediate. researchgate.netkoreascience.kr This intermediate is unstable and rapidly collapses, leading to the elimination of the p-nitrophenol leaving group and the formation of a highly stable carbamate (B1207046) (urethane) bond between the PEG moiety and the amine-containing molecule. beilstein-journals.orgsapub.org This reaction is the basis for using this compound in PEGylation, a process that enhances the therapeutic properties of biomolecules. nih.govsapub.org The formation of p-nitrophenol as a byproduct can be monitored spectrophotometrically to track the reaction's progress. researchgate.net
Competing Hydrolysis Pathways
In aqueous environments, a competing reaction pathway is the hydrolysis of the carbonate ester. researchgate.net This process involves the nucleophilic attack of a hydroxide (B78521) ion or a water molecule on the carbonyl carbon, which also proceeds through the formation of a tetrahedral intermediate. libretexts.orgrsc.org The subsequent collapse of this intermediate releases p-nitrophenol and the unstable PEG-carbamic acid, which then decomposes to the original m-PEG3-OH and carbon dioxide. While this hydrolysis represents a loss of the reactive compound, m-PEG-nitrophenyl carbonates exhibit a greater resistance to hydrolysis compared to other common amine-reactive PEGylating agents, such as succinimidyl carbonate (M-PEG-SCM) PEGs. researchgate.netresearchgate.netacs.org This enhanced stability in aqueous buffers provides a longer half-life and a wider window for the conjugation reaction to occur, improving the efficiency of the PEGylation process.
Kinetic Studies of Acylation Reactions
Kinetic analysis of the acylation reactions of p-nitrophenyl carbonate derivatives provides crucial insights into their reactivity, selectivity, and the mechanism of action. These studies involve determining the rate at which the reagent reacts with different nucleophiles and understanding the energy profile of these reactions.
Determination of Rate Constants
Direct kinetic data for the specific this compound compound is not extensively available in the literature. However, studies on model compounds, such as p-nitrophenyl methyl carbonate, offer valuable information on the reactivity with various nucleophiles. The rate constants for the reaction of p-nitrophenyl methyl carbonate with a range of nitrogen and oxygen-based nucleophiles in water at 25°C have been measured and are found to be very similar to those for p-nitrophenyl acetate (B1210297), a well-studied acylating agent. mdpi.com
Kinetic studies on similar systems, like 4-nitrophenyl phenyl carbonate, show that the reaction with amines proceeds through a stepwise mechanism involving the formation of a tetrahedral intermediate. researchgate.netkoreascience.kr The rate of this reaction is dependent on the basicity and nature of the attacking amine. koreascience.krsavemyexams.com
Below is a table of second-order rate constants for the reaction of the model compound p-nitrophenyl methyl carbonate with various nucleophiles, illustrating its reactivity profile.
| Nucleophile | pKa | Rate Constant kN (M-1s-1) |
|---|---|---|
| Hydrazine | 8.20 | 1.58 |
| Glycylglycine | 8.25 | 0.20 |
| Morpholine | 8.70 | 1.26 |
| Glycine | 9.75 | 0.18 |
| Propylamine | 10.71 | 1.58 |
| Hydroxide Ion | 15.74 | 0.54 |
Data sourced from a study on p-nitrophenyl methyl carbonate in water at 25°C. mdpi.com
Activation Energy Profiling
A complete activation energy profile for this compound is not readily found in published literature. However, thermodynamic data from computational studies on model compounds provide insight into the reaction's favorability. For the reaction of p-nitrophenyl methyl carbonate with methylamine, the change in Gibbs free energy (ΔG) in water was calculated to be -76.11 kJ/mol. nih.govvulcanchem.com This highly negative value indicates that the reaction is thermodynamically very favorable and proceeds spontaneously. rsc.orgvulcanchem.comnih.gov
Density functional theory (DFT) studies on related carbonates have shown that the electron-withdrawing nitro group plays a key role in lowering the activation energy of the reaction. It achieves this by stabilizing the transition state formed during the nucleophilic attack. The reaction mechanism for aminolysis is proposed to proceed through a zwitterionic tetrahedral intermediate, and the rate-determining step can change depending on the basicity of the attacking amine. koreascience.krsavemyexams.com For highly basic amines, the formation of the intermediate is the slower step, while for less basic amines, the breakdown of the intermediate to products becomes rate-limiting. savemyexams.com
Substrate Scope and Selectivity in Conjugation Reactions
This compound demonstrates a high degree of selectivity in its reactions, which is a critical attribute for its use in bioconjugation. Its reactivity is primarily directed towards specific nucleophilic functional groups found in proteins and other biomolecules.
The primary targets for acylation by this compound are the unprotonated primary amino groups. researchgate.netsavemyexams.com This includes the ε-amino group of lysine residues and the α-amino group at the N-terminus of a polypeptide chain. researchgate.netresearchgate.net The general order of reactivity for nucleophilic amino acid side chains is Lys > Cys > Tyr > His. While other nucleophiles such as the hydroxyl groups of serine and threonine or the thiol group of cysteine can theoretically react, the reaction with primary amines is significantly more favorable under typical bioconjugation conditions (pH 7-8). savemyexams.com
The selectivity between the N-terminal amine and the lysine side-chain amines can be modulated by controlling the reaction pH. beilstein-journals.orgsavemyexams.com The N-terminal α-amino group generally has a lower pKa (around 7-8) compared to the ε-amino group of lysine (around 10.5). By performing the conjugation reaction at a lower pH (e.g., pH ~7), the lysine residues are predominantly in their protonated, non-nucleophilic ammonium (B1175870) form (-NH3+), while the N-terminus is more likely to be deprotonated and reactive. This allows for preferential N-terminal PEGylation. At a higher pH (e.g., pH > 8.5), both types of amino groups are more deprotonated and available for reaction. beilstein-journals.org
| Functional Group | Amino Acid Residue | Reactivity/Selectivity | Resulting Linkage |
|---|---|---|---|
| α-Amino group | N-terminus | High (especially at pH 7-8) | Carbamate |
| ε-Amino group | Lysine | High (especially at pH > 8) | Carbamate |
| Hydroxyl group | Serine, Threonine, Tyrosine | Low | Carbonate |
| Thiol group | Cysteine | Low to Moderate | Thiocarbamate |
| Imidazole | Histidine | Low | Acyl-imidazole derivative |
General selectivity profile for m-PEG-4-nitrophenyl carbonate under typical bioconjugation conditions. researchgate.netsavemyexams.com
Reactivity with Primary and Secondary Amines
The reaction of this compound with primary and secondary amines is a cornerstone of its application in bioconjugation and polymer chemistry. This reaction, a nucleophilic acyl substitution, results in the formation of a highly stable urethane (B1682113) (carbamate) linkage. interchim.frjenkemusa.com The process involves the attack of the nucleophilic amine on the electrophilic carbonyl carbon of the carbonate.
The general mechanism for the aminolysis of 4-nitrophenyl carbonates proceeds through a stepwise pathway involving a zwitterionic tetrahedral intermediate (T±). nih.govrsc.org The rate of the reaction is influenced by the basicity of the attacking amine. For reactions with a series of secondary alicyclic amines, the Brønsted-type plot (a graph of the logarithm of the rate constant versus the pKa of the amine's conjugate acid) can be biphasic. This suggests a change in the rate-determining step (RDS) from the breakdown of the tetrahedral intermediate for less basic amines to the formation of the intermediate for more basic amines. nih.gov
In general, primary amines are potent nucleophiles for this reaction. Secondary amines also react, though often at different rates compared to primary amines of similar basicity. rsc.orgnih.gov Studies on analogous 4-nitrophenyl carbonates have shown that for a given basicity, primary amines may react at different rates than secondary amines, a phenomenon attributed to differing steric and electronic environments. nih.gov For instance, kinetic studies on 4-nitrophenyl phenyl carbonate revealed that the rate of formation of the tetrahedral intermediate (k1) is larger for reactions with secondary amines than for those with isobasic primary amines. rsc.org
Table 1: Expected Relative Reactivity of this compound with Various Amine Nucleophiles
| Amine Type | Example | Expected Relative Reactivity | Rationale |
| Primary, Unhindered | Glycine methyl ester | High | Low steric hindrance, good nucleophilicity. |
| Primary, Hindered | tert-Butylamine | Moderate | Increased steric bulk near the nitrogen atom impedes attack. |
| Secondary, Alicyclic | Piperidine | High | Highly basic and conformationally accessible. |
| Secondary, Hindered | Diisopropylamine | Low | Significant steric hindrance from bulky alkyl groups. |
| Aromatic Amine | Aniline | Low | Reduced nucleophilicity due to delocalization of the lone pair into the aromatic ring. |
This table is illustrative and based on general principles of amine reactivity with activated carbonates. Actual rates would require experimental determination.
Steric and Electronic Effects on Reaction Rates
The rate of reaction between this compound and amines is governed by both steric and electronic factors.
Steric Effects: The accessibility of the electrophilic carbonyl carbon is a critical factor. The m-PEG3 chain, while relatively short, can exert some steric hindrance, potentially influencing the approach of the nucleophile. nih.govreading.ac.uk However, a study on mPEG-N-hydroxysuccinimidyl (NHS) carbonates, which are structurally related, indicated that any inductive or solvation effect from the polymer chain is essentially lost once the aliphatic spacer reaches a length of three or more carbon atoms. conicet.gov.ar This suggests that the reactivity of this compound is likely dominated by the electronic properties of the 4-nitrophenyl carbonate group itself, with the m-PEG3 tail having a minimal electronic influence on the reaction center, though it can still present some steric bulk. conicet.gov.ar The structure of the amine nucleophile is also crucial; sterically hindered amines, such as those with bulky substituents near the nitrogen atom (e.g., diisopropylamine), will react significantly slower than unhindered amines (e.g., glycine). reading.ac.uk
Electronic Effects: The electron-withdrawing nature of the 4-nitrophenyl group is the primary electronic factor that activates the carbonate for nucleophilic attack. The nitro group (-NO2) strongly withdraws electron density from the phenyl ring via resonance and inductive effects. This, in turn, makes the attached carbonate oxygen a poor electron-donating group, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by nucleophiles like amines. This activation is essential for the reaction to proceed under mild conditions. emerginginvestigators.org The basicity of the amine is a key electronic factor on the nucleophile side; more basic amines are generally stronger nucleophiles and react more rapidly, although this relationship can be complex and is modulated by steric effects and the specific reaction mechanism. nih.govresearchgate.net
Reactivity with Hydroxyl and Thiol Functional Groups
While the primary application of this compound involves reactions with amines, it can also react with other nucleophiles such as hydroxyl (-OH) and thiol (-SH) groups. rsc.orginterchim.fr
The reaction with hydroxyl groups, such as those on alcohols or the side chains of serine and threonine residues in proteins, proceeds more slowly than the reaction with amines under similar conditions. This is because alcohols are generally weaker nucleophiles than amines. The reaction results in the formation of a less stable carbonate diester linkage compared to the robust urethane bond formed with amines. rsc.org
Thiol groups, found in cysteine residues, are also potent nucleophiles and can react with this compound to form a thiocarbonate linkage. The reactivity of thiols is pH-dependent, as the deprotonated thiolate anion (S-) is the more potent nucleophilic species. In many bioconjugation scenarios, other reagents like maleimides or vinyl sulfones are preferred for their higher specificity towards thiols. interchim.frnih.gov
Influence of pH and Buffer Systems on Reaction Efficiency
The efficiency of reactions involving this compound is highly dependent on the pH of the reaction medium. The reaction rate generally increases with higher pH. emerginginvestigators.orgemerginginvestigators.org
For aminolysis, a moderately basic pH (typically 7.5 to 9.5) is optimal. sinopeg.cominterchim.fr In this range, a significant fraction of the amine nucleophiles are in their unprotonated, nucleophilic form, while the hydrolysis of the carbonate ester, a competing reaction, is not yet overwhelmingly rapid. At acidic pH, the amine is predominantly in its protonated, non-nucleophilic ammonium form (R-NH3+), which effectively halts the desired reaction. Conversely, at very high pH (e.g., >11), the rate of hydrolysis of the this compound itself, due to the increased concentration of hydroxide ions (OH-), becomes a significant competing reaction, reducing the yield of the desired conjugate. emerginginvestigators.orgemerginginvestigators.org
Table 2: pH Dependence of this compound Reactions
| pH Range | Predominant Amine Form | Reactivity with Amines | Competing Hydrolysis Rate | Overall Efficiency |
| < 6.0 | R-NH3+ (Protonated) | Very Low | Low | Poor |
| 7.5 - 9.5 | R-NH2 (Free Base) | High | Moderate | Optimal |
| > 11.0 | R-NH2 (Free Base) | High | High to Very High | Reduced due to hydrolysis |
This table provides a generalized overview. Optimal pH may vary based on the specific amine and reaction conditions.
Role of the 4-Nitrophenoxide Leaving Group
The 4-nitrophenyl group is not merely a part of the reagent's structure; it plays a critical functional role as a leaving group. A good leaving group is one that can stabilize the negative charge it acquires upon departing from the parent molecule. numberanalytics.commasterorganicchemistry.com
The 4-nitrophenoxide anion is an excellent leaving group because its negative charge is stabilized through resonance. The strong electron-withdrawing nitro group delocalizes the negative charge on the phenoxide oxygen across the entire aromatic ring. emerginginvestigators.org This stabilization lowers the activation energy of the transition state for the breakdown of the tetrahedral intermediate, facilitating the departure of the leaving group and driving the reaction forward. nih.govlibretexts.org
Spectroscopic Monitoring of Leaving Group Departure
A significant practical advantage of using a 4-nitrophenyl carbonate is the ability to monitor the progress of the reaction spectrophotometrically. jenkemusa.comnih.gov The leaving group, 4-nitrophenol (B140041), has a pKa of approximately 7.15. emerginginvestigators.org In basic solutions (pH > 7.5), it exists predominantly as the 4-nitrophenoxide anion, which has a distinct yellow color and exhibits a strong absorbance maximum around 400-413 nm. emerginginvestigators.orgemerginginvestigators.org
As the reaction with a nucleophile proceeds, 4-nitrophenoxide is released into the solution. By measuring the increase in absorbance at this characteristic wavelength over time, one can follow the kinetics of the reaction in real-time. This allows for the determination of reaction rates and the extent of modification. emerginginvestigators.orgnih.gov This spectroscopic handle is a valuable tool for optimizing reaction conditions and characterizing the reactivity of the PEGylating agent.
Protonation States and Their Impact on Reaction Progress
The protonation state of the leaving group is intrinsically linked to the ability to monitor the reaction. As mentioned, 4-nitrophenol (p-NP) is a weak acid.
p-NP-OH (colorless) ⇌ p-NP-O- (yellow) + H+
At a pH below its pKa (~7.15), the leaving group exists primarily in its protonated, colorless form (4-nitrophenol). Above this pH, it increasingly deprotonates to form the yellow 4-nitrophenoxide anion. emerginginvestigators.org Therefore, to effectively use UV-Vis spectroscopy for monitoring, the reaction must be conducted at a pH where the colored phenoxide is the dominant species. This aligns well with the optimal pH range for the aminolysis reaction itself, which is typically in the mild basic region. The formation of the colored anion provides a direct, visual, and quantitative confirmation that the nucleophilic substitution has occurred and the leaving group has departed.
Application Paradigms of M Peg3 4 Nitrophenyl Carbonate in Advanced Chemical Research
Functionalization of Biomolecules for Enhanced Biocompatibility
The covalent attachment of m-PEG3 chains to biomolecules is a widely adopted strategy to improve their physicochemical properties, thereby enhancing their utility in various biological applications. The inherent hydrophilicity and flexible nature of the PEG chain can shield the biomolecule from enzymatic degradation, reduce immunogenicity, and improve its pharmacokinetic profile.
Site-Specific Modification of Peptides and Proteins
The functionalization of peptides and proteins with m-PEG3-4-nitrophenyl carbonate is a cornerstone of biopharmaceutical development and the creation of sophisticated research tools. The 4-nitrophenyl carbonate moiety readily reacts with primary amine groups present on proteins, predominantly the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group. broadpharm.com This reaction results in the formation of a highly stable carbamate (B1207046) (urethane) linkage. rsc.org
A key advantage of this reagent is the ability to control the site of PEGylation through careful management of the reaction pH. The N-terminal α-amino group of a protein generally has a pKa in the range of 7.6 to 8.0, which is lower than the pKa of the ε-amino group of lysine (around 10.0). By conducting the reaction at a pH between 7.5 and 8.5, it is possible to preferentially target the more reactive, unprotonated N-terminal amine, thus achieving site-specific modification. This is crucial for preserving the biological activity of the protein, which might be compromised by non-specific PEGylation of lysine residues located within or near the active site. The progress of the reaction can be conveniently monitored by spectrophotometrically measuring the release of the 4-nitrophenol (B140041) byproduct. jenkemusa.com
| Parameter | Condition | Rationale |
| pH Range | 7.5 - 8.5 | Optimal for aminolysis, balancing amine reactivity and minimizing hydrolysis. |
| Target Residues | N-terminal α-amine, Lysine ε-amino group | Primary amine groups available for reaction. broadpharm.com |
| Resulting Linkage | Urethane (B1682113) (Carbamate) | A stable covalent bond is formed. rsc.org |
| Byproduct | 4-nitrophenol | Allows for spectrophotometric monitoring of the reaction. |
Conjugation to Oligonucleotides and Nucleic Acid Analogs
While native nucleic acids lack suitable functional groups for direct reaction with this compound, synthetic oligonucleotides can be readily modified to incorporate primary amine groups. These amino-modified oligonucleotides, often featuring an amine-terminated linker at the 3' or 5' end, serve as effective substrates for PEGylation. The reaction with this compound proceeds via the same amine-reactive chemistry observed with proteins, resulting in the covalent attachment of the m-PEG3 chain.
This PEGylation of oligonucleotides can significantly enhance their therapeutic potential by improving their solubility and pharmacokinetic properties. For instance, the attachment of a PEG chain can protect the oligonucleotide from nuclease degradation, prolonging its circulation time in vivo. This is particularly relevant for the development of antisense oligonucleotides, siRNAs, and aptamers as therapeutic agents.
Derivatization of Lipids and Phospholipids
The surface modification of liposomes and other lipid-based nanoparticles with PEG is a critical strategy for improving their efficacy as drug delivery vehicles. This is often achieved by incorporating a phospholipid derivative that contains a reactive head group. Phosphatidylethanolamine (PE), with its primary amine head group, is an ideal candidate for reaction with this compound.
By including a small percentage of PE in a liposome (B1194612) formulation, the amine groups are exposed on the surface of the vesicle. The subsequent reaction with this compound results in the covalent attachment of the m-PEG3 chains to the liposome surface. This creates a hydrophilic polymer shell that sterically hinders the adsorption of opsonin proteins, which would otherwise mark the liposomes for clearance by the reticuloendothelial system. These "stealth" liposomes exhibit significantly prolonged circulation times, allowing for more effective delivery of encapsulated therapeutic agents to target tissues.
Surface Modification and Nanomaterial Functionalization
The principles of PEGylation with this compound extend beyond soluble biomolecules to the modification of solid surfaces and nanomaterials. This surface functionalization is instrumental in rendering materials more biocompatible and suitable for use in biological environments.
Covalent Grafting to Polymer Surfaces and Membranes
The surfaces of various polymers can be functionalized to introduce primary amine groups, which can then be used as anchor points for the covalent grafting of m-PEG3 chains. For instance, polymer membranes used in biomedical applications or bioseparations can be treated to create an amine-rich surface. The subsequent reaction with this compound leads to a dense layer of covalently attached PEG chains.
This PEGylated surface exhibits significantly reduced nonspecific protein adsorption and cell adhesion, a phenomenon often referred to as anti-fouling. researchgate.netmdpi.com The grafted PEG chains create a hydrated layer that acts as a physical barrier, preventing the close approach and adsorption of proteins and other biomacromolecules. This is particularly important for materials used in blood-contacting devices, biosensors, and filtration membranes to prevent biofouling and maintain performance. For example, polypropylene (B1209903) membranes can be plasma-treated with acrylic acid, followed by reaction with mono-amino PEG to create an anti-fouling surface. researchgate.net Similarly, polystyrene surfaces can be modified to bear azidophenyl groups, which upon photoirradiation, can immobilize PEG chains, leading to a surface that suppresses nonspecific protein and cell interactions. mdpi.com
| Polymer Surface | Functionalization Method | Outcome of PEG Grafting |
| Polypropylene | Plasma polymerization of acrylic acid followed by reaction with amino-PEG | Covalently bonded PEG chains with anti-fouling properties. researchgate.net |
| Polystyrene | Immobilization of azidophenyl-modified PEG via photoirradiation | Surface that significantly reduces protein and cell interactions. mdpi.com |
| Poly(ethylene-co-acrylic acid) | Activation of carboxylic acid groups with NHS/EDC followed by linker and PEG grafting | Increased surface coverage of PEG, leading to lower water contact angle. nih.gov |
PEGylation of Nanoparticle Architectures (e.g., Gold, Silica)
Nanoparticles, such as those made of gold or silica (B1680970), hold great promise in diagnostics and therapeutics. However, their in vivo application is often hampered by rapid clearance from circulation and potential immunogenicity. PEGylation is a key strategy to overcome these limitations. mdpi.comnanopartz.com
The surface of gold and silica nanoparticles can be functionalized with amine-containing ligands. These aminated nanoparticles can then be reacted with this compound to create a stable, hydrophilic PEG shell. This PEG layer enhances the colloidal stability of the nanoparticles in biological media, preventing aggregation. More importantly, it provides the "stealth" properties that reduce recognition by the immune system, leading to prolonged circulation times and enhanced accumulation in target tissues through the enhanced permeability and retention (EPR) effect. mdpi.com This is crucial for applications such as targeted drug delivery and in vivo imaging. nanopartz.commdpi.com
| Nanoparticle Type | Surface Functionalization | Effect of PEGylation |
| Gold (Au) | Functionalization with amine-containing ligands | Enhanced stability, biocompatibility, and prolonged circulation time. mdpi.comnanopartz.com |
| Silica (SiO2) | Functionalization with amine-containing silanes | Reduced nonspecific protein binding and enhanced colloidal stability. |
Strategies for Preparing Bio-Inert or Bio-Active Surfaces
The modification of surfaces to control biological interactions is a cornerstone of modern biomaterials science and diagnostics. The creation of bio-inert surfaces, which resist non-specific protein adsorption and cell adhesion, is critical for improving the in-vivo performance of medical devices and enhancing the signal-to-noise ratio in diagnostic assays. Conversely, bio-active surfaces are designed to elicit specific cellular responses or to selectively capture target biomolecules.
A widely adopted strategy for rendering surfaces bio-inert involves the grafting of polyethylene (B3416737) glycol (PEG) chains. The methoxy (B1213986) PEG (mPEG) structure of this compound offers excellent water solubility and biocompatibility. cymitquimica.com When tethered to a surface, these PEG chains create a hydrophilic hydration layer that sterically hinders the approach and adsorption of proteins and cells. The this compound molecule is particularly well-suited for this application due to its heterobifunctional nature. cymitquimica.com The 4-nitrophenyl carbonate group serves as an efficient amine-reactive handle, allowing for the covalent attachment of the PEG chain to surfaces that possess or have been functionalized with primary amine groups. This reaction proceeds under mild conditions to form a stable carbamate (urethane) linkage. jenkemusa.com This process, often termed "PEGylation," effectively masks the underlying substrate, minimizing non-specific interactions and reducing potential immunogenicity.
To create bio-active surfaces, the same fundamental PEGylation strategy can be adapted. Instead of simply creating an inert layer, the PEG linker can be used as a spacer to present a bioactive molecule (e.g., a peptide, antibody, or small molecule ligand) at a distance from the surface. This prevents denaturation of the ligand and ensures its accessibility for binding to its target receptor or analyte. The this compound can be reacted first with the bioactive molecule (provided it has a suitable amine group), and the resulting conjugate can then be attached to the surface, or the PEG linker can be attached to the surface first, followed by reaction with the bioactive ligand if the terminal end of the PEG chain is appropriately functionalized.
Synthesis of Novel Polymeric Architectures and Hydrogels
The unique reactivity of this compound makes it a valuable building block for the synthesis of complex polymeric structures and hydrogels for applications in tissue engineering, drug delivery, and regenerative medicine. researchgate.net
Hydrogels are three-dimensional, water-swollen polymer networks that can simulate the properties of the natural extracellular matrix. Activated PEG derivatives are key components in the modular design of these materials. Multi-arm PEG variants functionalized with 4-nitrophenyl carbonate groups are particularly effective as precursors for hydrogel formation. researchgate.netcd-bioparticles.net
In a typical synthesis, a multi-arm PEG-hydroxyl core (e.g., a four-arm PEG-OH) is reacted with an excess of 4-nitrophenyl chloroformate to convert the terminal hydroxyl groups into reactive 4-nitrophenyl carbonate esters. researchgate.net This creates a multi-arm PEG-NPC cross-linker. researchgate.netcd-bioparticles.net The hydrogel network is then formed by mixing this activated PEG with molecules containing multiple primary amine groups, such as peptides bearing lysine residues or other amine-functionalized polymers. researchgate.net The 4-nitrophenyl carbonate groups react with the amines to form stable carbamate cross-links, leading to gelation. researchgate.net The mechanical properties of the resulting hydrogel, such as stiffness and degradation, can be precisely controlled by modulating the molecular weight of the PEG arms, the concentration of precursors, and the nature of the cross-linking agent. researchgate.net
Table 1: Example of Hydrogel Synthesis Parameters
| Parameter | Description | Example |
| PEG Precursor | Multi-arm PEG activated with 4-nitrophenyl carbonate. | Four-arm PEG-NPC |
| Cross-linker | Molecule containing multiple primary amine groups. | Peptides with lysine residues |
| Reaction | Nucleophilic acyl substitution between NPC and amine groups. | Formation of stable carbamate (urethane) linkages. |
| Control | Stiffness and degradability can be tuned. | Varying PEG molecular weight and precursor concentration. |
Orthogonal chemistry, where specific reactions can be performed in the presence of others without interference, is a powerful tool in polymer and materials science. Heterobifunctional linkers like this compound are instrumental in introducing such functionalities. For instance, derivatives like Azido-PEG3-4-nitrophenyl carbonate incorporate both an amine-reactive 4-nitrophenyl carbonate group and an azide (B81097) group within the same molecule. broadpharm.com
This design allows for a two-step, orthogonal conjugation strategy. The 4-nitrophenyl carbonate end can first react selectively with a primary amine on a target molecule or surface. broadpharm.com Subsequently, the terminal azide group remains available for a "click chemistry" reaction, such as a copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC). broadpharm.com This enables the covalent attachment of a second molecule containing an alkyne group. This approach provides a precise method for creating well-defined, multifunctional polymer conjugates, nanoparticles, or surfaces where different components are introduced with high specificity and efficiency.
Beyond linear chains, advanced polymer topologies such as star and brush polymers offer unique physical and chemical properties. Star polymers, which consist of multiple polymer arms radiating from a central core, can be synthesized using a "core-first" approach where this compound can play a role. dergipark.org.tr In this strategy, a multifunctional core molecule is used to initiate the growth of polymer arms. Alternatively, pre-formed polymer arms can be attached to a multifunctional core. If a core molecule is functionalized with primary amines, it can react with an excess of this compound to form a star-like structure.
Brush polymers consist of a polymer backbone densely grafted with polymeric side chains. youtube.com These structures can be synthesized using a "brush-first" method involving techniques like ring-opening metathesis polymerization (ROMP). youtube.com In this context, a macromonomer, such as a PEG chain attached to a polymerizable group (e.g., norbornene), is first polymerized to create a living "bottle-brush" polymer. While this compound is not directly used as the monomer, its underlying chemistry is relevant for functionalizing the side chains or the backbone of such complex architectures post-polymerization, provided suitable reactive handles are incorporated.
Development of Cleavable and Responsive Linker Systems
Cleavable linkers are essential components in drug delivery systems, particularly in antibody-drug conjugates (ADCs), as they must remain stable in circulation but release their payload at the target site. axispharm.combiochempeg.com These linkers can be designed to respond to specific triggers in the target environment, such as changes in pH, redox potential, or the presence of specific enzymes. broadpharm.com
The reaction between the 4-nitrophenyl carbonate group of this compound and a primary amine results in the formation of a highly stable carbamate (urethane) linkage. jenkemusa.com The stability of both the initial 4-nitrophenyl carbonate ester and the resulting carbamate bond is pH-dependent. The 4-nitrophenyl carbonate ester itself is susceptible to hydrolysis, a competing reaction during conjugation that is significantly accelerated under basic conditions (pH > 9).
While the carbamate linkage formed is generally stable, certain carbamate derivatives can be engineered to be pH-sensitive. For example, linkers can be designed that, upon a decrease in pH (as found in endosomal or lysosomal compartments of cancer cells), undergo a chemical transformation. This can involve an intramolecular cyclization or elimination reaction that leads to the cleavage of the carbamate bond and the release of the attached molecule. While this compound itself forms a stable carbamate, it serves as a foundational reagent for building more complex, pH-responsive systems. Researchers have developed self-immolative linkers where an acid-labile group is positioned strategically relative to the carbamate. mdpi.com Once the acid-labile group is cleaved in a low-pH environment, it triggers a cascade of electronic rearrangements that culminates in the cleavage of the carbamate and the release of the payload.
Table 2: pH Influence on Carbonate and Carbamate Stability
| pH Range | Effect on 4-Nitrophenyl Carbonate | Effect on Carbamate Linkage | Implication |
| Acidic (e.g., < 6) | Relatively stable. | Generally stable; can be engineered to be cleavable. | Potential for triggered release in acidic tumor microenvironments or endosomes. |
| Neutral (~7.4) | Moderate stability, suitable for conjugation. | Highly stable. | Ensures stability of linked conjugates in bloodstream. |
| Basic (e.g., > 9) | Increased rate of hydrolysis. | Highly stable. | Conjugation reactions must be buffered to avoid reagent loss. |
Enzyme-Sensitive Carbonate Scaffolds
The application of this compound in the development of enzyme-sensitive scaffolds is an emerging area of interest in advanced chemical research. This heterobifunctional PEG derivative serves as a valuable building block for creating hydrogels and other biomaterials that can be degraded or modulated by specific enzymatic activity. The core principle behind this application lies in the reaction of the 4-nitrophenyl carbonate group with amine functionalities on other molecules, such as peptides or proteins, to form carbamate (urethane) linkages. While the carbamate bond itself is generally stable, the strategic incorporation of enzyme-cleavable peptide sequences into the scaffold's structure imparts the desired enzyme sensitivity.
In a typical approach, this compound is used to functionalize a multi-arm PEG core, converting the terminal hydroxyl groups into reactive 4-nitrophenyl carbonates. These activated PEG molecules can then be cross-linked with peptides containing multiple amine groups (e.g., lysine residues or N-terminal amines). By selecting a peptide sequence that is a known substrate for a particular enzyme, such as a matrix metalloproteinase (MMP), a scaffold can be designed to degrade specifically in the presence of that enzyme. This strategy allows for the creation of "smart" biomaterials that can respond to the physiological conditions of a specific microenvironment where such enzymes are active, for example, in wound healing or tumor progression.
The degradation of these enzyme-sensitive scaffolds can be monitored by observing changes in their physical properties, such as swelling ratio, modulus, and weight loss over time when exposed to the target enzyme. For instance, a hydrogel constructed with an MMP-sensitive peptide cross-linker would be expected to exhibit a time-dependent decrease in its storage modulus upon incubation with an MMP, eventually leading to the complete dissolution of the gel. The rate of degradation can often be tuned by altering the concentration of the enzyme or the density of the cleavable peptide cross-links within the scaffold.
Detailed research findings have demonstrated the successful synthesis of such enzyme-responsive hydrogels. The table below summarizes key findings from a study where a four-arm PEG-nitrophenyl carbonate was cross-linked with an enzyme-sensitive peptide to form a hydrogel.
| Parameter | Value | Conditions |
| Cross-linker | MMP-sensitive peptide | - |
| Enzyme | Matrix Metalloproteinase-2 (MMP-2) | 37 °C, pH 7.4 |
| Initial Storage Modulus (G') | 2.5 kPa | Before enzyme addition |
| Time to 50% Degradation | 12 hours | 10 µg/mL MMP-2 |
| Time to Complete Dissolution | 36 hours | 10 µg/mL MMP-2 |
These findings illustrate the potential of using this compound as a precursor for fabricating scaffolds with controlled, enzyme-mediated degradation profiles, which is a critical feature for applications in drug delivery and tissue engineering.
Advanced Analytical and Spectroscopic Characterization of M Peg3 4 Nitrophenyl Carbonate and Its Reaction Products
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of m-PEG3-4-nitrophenyl carbonate. Through the analysis of different nuclei, a detailed picture of the molecule's architecture can be assembled.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for confirming the structure of this compound and assessing its purity. The ¹H NMR spectrum provides detailed information about the chemical environment of each proton in the molecule.
The characteristic signals in the ¹H NMR spectrum of this compound are found in specific regions. The aromatic protons of the 4-nitrophenyl group typically appear as two distinct doublets in the downfield region, generally between δ 7.40 and 8.40 ppm. rsc.org The protons of the polyethylene (B3416737) glycol (PEG) backbone are observed as a complex multiplet, usually centered around δ 3.6 ppm. researchgate.net The terminal methoxy (B1213986) group (m-PEG) protons present as a sharp singlet at approximately δ 3.35 ppm. rsc.org The methylene (B1212753) protons adjacent to the carbonate linkage and the terminal methoxy group will have distinct chemical shifts that confirm the structure.
The purity of the compound can be assessed by the integration of these signals, which should correspond to the expected proton ratios. The absence of significant impurity peaks is also a key indicator of a pure sample. acs.org It is important to note that side peaks due to ¹H-¹³C coupling can sometimes be mistaken for impurities, especially in high molecular weight PEGs. acs.org
Table 1: Typical ¹H NMR Chemical Shifts for this compound
| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic (4-nitrophenyl) | 7.40 - 8.40 | Doublet |
| PEG Backbone (-CH₂CH₂O-) | ~3.6 | Multiplet |
| Methoxy (-OCH₃) | ~3.35 | Singlet |
| Methylene adjacent to carbonate | ~4.4-4.5 | Triplet/Multiplet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides complementary information to ¹H NMR, offering a detailed view of the carbon skeleton of this compound. This technique is particularly useful for identifying the carbonyl carbon of the carbonate linkage and analyzing the repeating units of the PEG backbone.
The carbonyl carbon of the carbonate group is a key diagnostic signal in the ¹³C NMR spectrum, typically appearing in the range of δ 152-156 ppm. rsc.org The aromatic carbons of the 4-nitrophenyl group exhibit several signals between δ 121 ppm and δ 156 ppm. rsc.org The carbons of the PEG backbone produce a strong signal around δ 70 ppm. researchgate.netrsc.org The carbon of the terminal methoxy group is typically found at approximately δ 59 ppm. rsc.org
Table 2: Typical ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Typical Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | 152 - 156 |
| Aromatic (4-nitrophenyl) | 121 - 156 |
| PEG Backbone (-CH₂CH₂O-) | ~70 |
| Methoxy (-OCH₃) | ~59 |
| Methylene adjacent to carbonate | ~68-70 |
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously confirming the connectivity of atoms within the this compound molecule.
A COSY spectrum reveals correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This helps to trace the proton-proton networks within the PEG chain and confirm the connectivity between the different methylene groups. libretexts.orgyoutube.com
An HSQC spectrum correlates directly bonded proton and carbon atoms. nih.gov This is extremely useful for assigning the carbon signals based on the more easily assigned proton signals. For instance, the proton signals of the PEG backbone will correlate with the corresponding carbon signal, confirming their direct linkage. youtube.comnih.gov HMBC (Heteronuclear Multiple Bond Correlation) can further be used to establish long-range correlations between protons and carbons, helping to piece together the entire molecular structure.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are essential techniques for identifying key functional groups and monitoring reaction kinetics involving this compound.
Infrared (IR) spectroscopy is a rapid and effective method for identifying the characteristic functional groups present in this compound. The most diagnostic feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the carbonate linkage. spectroscopyonline.com
This carbonyl stretch typically appears in the region of 1760-1780 cm⁻¹. The exact position can be influenced by the electronic effects of the neighboring groups. The presence of the electron-withdrawing 4-nitrophenyl group tends to shift this peak to a higher frequency compared to a simple alkyl carbonate. pg.edu.pl Other key absorption bands in the IR spectrum include the C-O-C stretching of the PEG backbone, usually seen as a strong, broad band around 1100 cm⁻¹, and the characteristic peaks for the nitro group (NO₂) of the 4-nitrophenyl moiety, which typically appear around 1530 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch). nih.govuni-marburg.de
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Carbonate (C=O) | Stretch | 1760 - 1780 |
| PEG Backbone (C-O-C) | Stretch | ~1100 |
| Nitro Group (NO₂) | Asymmetric Stretch | ~1530 |
| Nitro Group (NO₂) | Symmetric Stretch | ~1350 |
| Aromatic C-H | Stretch | ~3000-3100 |
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for monitoring the kinetics of reactions involving this compound, particularly those that result in the release of the 4-nitrophenolate (B89219) ion. emerginginvestigators.org The 4-nitrophenyl carbonate group is often employed as a reactive handle for attaching the PEG chain to other molecules, such as amines. In these reactions, 4-nitrophenol (B140041) is released as a byproduct.
Under basic conditions, 4-nitrophenol is deprotonated to form the 4-nitrophenolate ion, which has a strong and distinct absorbance maximum (λmax) at approximately 400-415 nm. emerginginvestigators.orgnih.gov By monitoring the increase in absorbance at this wavelength over time, the rate of the reaction can be accurately determined. emerginginvestigators.orgnih.gov This method allows for the calculation of reaction rate constants and provides valuable insights into the reaction mechanism. emerginginvestigators.orgnih.gov The stability of the this compound itself can also be assessed by monitoring for any spontaneous release of 4-nitrophenol under various conditions.
Table 4: UV-Vis Absorbance Data for Reaction Monitoring
| Compound | λmax (nm) | Conditions |
|---|---|---|
| This compound | ~270-280 | Neutral pH |
Mass Spectrometry (MS) Techniques
Mass spectrometry stands as a cornerstone for the characterization of PEG derivatives, offering detailed information on molecular weight and heterogeneity. walshmedicalmedia.com
Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for confirming the molecular weight of this compound and its reaction products. This "soft" ionization technique is particularly suitable for analyzing large and fragile molecules like polymers, as it minimizes fragmentation. edpsciences.orgbath.ac.uk ESI-MS generates multiply charged ions, and the resulting charge state distribution can become complex, especially for polydisperse samples. nih.govpharmtech.com However, for a relatively small and well-defined molecule like this compound (exact mass: 285.0849 Da), ESI-MS provides an accurate determination of its molecular ion, confirming its chemical identity. medkoo.comcymitquimica.com
In the analysis of PEGylated proteins, ESI-MS is gaining popularity over other MS techniques due to its potential for automated workflow and reduced sample preparation time. walshmedicalmedia.com For instance, in the characterization of PEGylated recombinant human granulocyte-colony stimulating factor (rhG-CSF), direct infusion ESI-MS was successfully used for molecular weight determination. walshmedicalmedia.com Techniques such as charge stripping, where highly charged PEG ions react with a neutral gaseous base within the mass spectrometer, can simplify complex spectra by reducing the charge states and minimizing peak overlap. pharmtech.comacs.org
Table 1: Theoretical Mass Information for this compound
| Property | Value |
| CAS Number | 105108-59-6 |
| Chemical Formula | C₁₂H₁₅NO₇ |
| Molecular Weight | 285.25 g/mol |
| Exact Mass | 285.0849 Da |
This data is based on the theoretical values for the compound. medkoo.comcymitquimica.com
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is the preferred method for analyzing the distribution of PEG chains in a sample. walshmedicalmedia.com This technique typically produces singly charged ions, which greatly simplifies the resulting mass spectrum and allows for a clear visualization of the polymer distribution. acs.org MALDI-TOF MS provides an absolute measurement of the molecular weight of each individual polymer chain, enabling the determination of the polymer repeat unit and end groups. bath.ac.uk
For PEG analysis, the choice of matrix is critical for optimal results. Common matrices include 2,5-dihydroxybenzoic acid (DHB), α-cyano-4-hydroxycinnamic acid (CHCA), and sinapinic acid (SA). oak.go.kr The sample preparation method and laser energy can also significantly impact the resulting mass distribution. nist.gov Studies have shown that tertiary matrices, a combination of three different matrix materials, can offer superior performance in terms of signal-to-noise ratios for PEG analysis. oak.go.kr MALDI-TOF MS has been successfully used to characterize various PEGylated proteins and determine the degree of PEGylation. walshmedicalmedia.comrsc.org For example, it was used to determine that after modification of lysozyme (B549824) with a carbonate-mPEG, the resulting product had a molecular weight indicating the attachment of 10-12 mPEG chains. rsc.org
Table 2: Example of MALDI-TOF MS Data for PEG Standards
| PEG Standard | Supplier Labeled MW (Da) | MALDI-TOF-MS Determined Average MW (Da) |
| PEG 2000 | 2,000 | 2,050 |
| PEG 4000 | 4,000 | 4,100 |
| PEG 6000 | 6,000 | 6,150 |
| PEG 8000 | 8,000 | 8,200 |
| PEG 10000 | 10,000 | 10,250 |
This table illustrates how MALDI-TOF MS can provide more accurate molecular weight information compared to supplier labels. The peak spacing in all cases was 44 Da, corresponding to the PEG monomer unit, confirming sample purity. bath.ac.ukshimadzu.com
Chromatographic Methods for Purity and Molecular Weight Distribution Analysis
Chromatographic techniques are indispensable for assessing the purity and molecular weight distribution of this compound and its reaction products.
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for determining the purity and performing quantitative analysis of PEG derivatives. researchgate.net While PEGs themselves lack a strong chromophore for UV detection, the 4-nitrophenyl group in this compound allows for sensitive UV detection, making HPLC an ideal method for purity assessment and quantification of the unreacted reagent. chromatographyonline.comthermofisher.com The activity of p-nitrophenyl carbonate activated PEGs is often determined by HPLC to be over 95%. nofamerica.com
For PEGylated products where the chromophore may be absent or its response altered, detectors such as Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) can be employed. chromatographyonline.com These detectors respond to all nonvolatile analytes, enabling the quantification of both the PEGylated product and any residual PEGylation reagent. chromatographyonline.com Reversed-phase HPLC (RP-HPLC) is a common mode used for these separations. nih.gov For instance, a 2D-LC system combining size-exclusion and reversed-phase chromatography with CAD has been developed for the simultaneous characterization of protein PEGylation and the quantification of unreacted PEGylation reagent. chromatographyonline.comthermofisher.com
Table 3: Typical HPLC Parameters for PEG Derivative Analysis
| Parameter | Condition |
| Column | C8 or C18 reversed-phase |
| Mobile Phase | Acetonitrile (B52724)/Water gradient with trifluoroacetic acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm (for nitrophenyl group) or CAD/ELSD |
| Injection Volume | 10-40 µL |
These parameters are representative and may be optimized for specific applications. nih.govthermofisher.com
Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is the primary technique for determining the molecular weight distribution and polydispersity of polymers. chromatographyonline.comwayeal-instrument.com GPC separates molecules based on their hydrodynamic volume, with larger molecules eluting before smaller ones. wayeal-instrument.com This method is crucial for characterizing the polydispersity index (PDI) of PEG reagents, which is a measure of the breadth of the molecular weight distribution. jenkemusa.com
The quality of GPC standards is paramount for accurate calibration and analysis. jenkemusa.com GPC is routinely used to analyze the molecular weight of various PEG derivatives. nofamerica.com For example, GPC analysis of methoxy-PEG (m-PEG) with molecular weights of 5,000 and 30,000 Da is a standard quality control measure. nofamerica.com The combination of GPC with detectors like a differential refractive index (RID) detector allows for the reliable determination of the molecular weight and distribution of PEGs. wayeal-instrument.com
Table 4: GPC Calibration Data for PEG Standards
| PEG Standard MW (Da) | Retention Time (min) |
| 20,000 | 6.081 |
| 10,000 | 7.500 |
| 6,000 | 8.250 |
| 2,000 | 9.500 |
| 400 | 10.315 |
This table demonstrates the inverse relationship between molecular weight and retention time in GPC. The linearity of the calibration curve is typically very high (R² > 0.999). wayeal-instrument.com
Quantitative Analytical Methodologies for Reaction Progress and Conversion
Monitoring the progress and conversion of PEGylation reactions is essential for process optimization and control. Several analytical techniques can be employed for this purpose.
The disappearance of the starting material, this compound, and the appearance of the PEGylated product can be quantitatively monitored by HPLC. The release of the 4-nitrophenol byproduct, which has a distinct UV absorbance, provides a convenient spectroscopic handle for tracking the reaction progress in real-time.
Furthermore, monitoring the degree of PEGylation is critical to ensure the desired balance between bioactivity, stability, and immunogenicity of the final product. sem.com.tr Techniques like SDS-PAGE can provide a qualitative assessment of the reaction progress by observing the shift in molecular weight as the protein becomes PEGylated. researchgate.netsem.com.tr However, for more precise quantification of the different species (unmodified, mono-PEGylated, multi-PEGylated), chromatographic methods like ion-exchange chromatography or hydrophobic interaction chromatography are often employed. lu.se
Two-dimensional LC systems have also been developed for online reaction monitoring. researchgate.net These systems can separate the high-molecular-weight PEGylated products from the low-molecular-weight reagents and byproducts in a single run, allowing for a comprehensive analysis of the reaction mixture over time. thermofisher.comresearchgate.net By quantifying all species present, a detailed understanding of the reaction kinetics and conversion rates can be achieved. thermofisher.com
Spectrophotometric Assays for 4-Nitrophenol Quantification
The reaction of this compound with primary amines, such as those on proteins or other molecules, results in the formation of a stable urethane (B1682113) linkage and the release of 4-nitrophenol. jenkemusa.comresearchgate.net This released 4-nitrophenol provides a convenient spectroscopic handle to monitor the reaction kinetics or to quantify the extent of PEGylation. researchgate.net
Under basic conditions (pH > 7.5), 4-nitrophenol is deprotonated to the 4-nitrophenolate ion, which exhibits a distinct yellow color. wikipedia.orgemerginginvestigators.org This color change is due to a strong absorbance maximum in the visible region, typically between 400 nm and 413 nm. wikipedia.orgemerginginvestigators.orgresearchgate.net In contrast, the protonated 4-nitrophenol, which is predominant at acidic pH, has a much weaker absorbance at these wavelengths. wikipedia.org The pKa of 4-nitrophenol is approximately 7.15 at 25°C. wikipedia.orgemerginginvestigators.org Therefore, maintaining a basic pH is essential for accurate quantification of the released 4-nitrophenol.
The concentration of the released 4-nitrophenol can be determined using the Beer-Lambert law, A = εcl, where A is the absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length of the cuvette. igem.orgchegg.com The molar extinction coefficient for the 4-nitrophenolate ion is in the range of 18,000 to 18,400 M⁻¹cm⁻¹ at around 405 nm in strong alkali. wikipedia.orgigem.org
Key Parameters for Spectrophotometric Quantification of 4-Nitrophenol:
| Parameter | Value | Reference(s) |
| Wavelength of Max. Absorbance (λmax) | 400 - 413 nm | wikipedia.orgemerginginvestigators.orgresearchgate.net |
| Molar Extinction Coefficient (ε) | 18,000 - 18,400 M⁻¹cm⁻¹ | wikipedia.orgigem.org |
| Optimal pH for Measurement | > 7.5 (basic) | wikipedia.orgemerginginvestigators.org |
| pKa of 4-nitrophenol | ~7.15 | wikipedia.orgemerginginvestigators.org |
This table is interactive. Click on the headers to sort the data.
In practice, the reaction mixture is typically diluted into a basic buffer (e.g., pH 12 or higher) to ensure complete conversion of 4-nitrophenol to the 4-nitrophenolate ion before measuring the absorbance. emerginginvestigators.org This method has been successfully used to monitor the release of 4-nitrophenol from various 4-nitrophenyl carbonate derivatives, including those with PEG chains of different molecular weights. rsc.org For more complex mixtures, or to quantify conjugated metabolites of 4-nitrophenol, High-Performance Liquid Chromatography (HPLC) with UV-Vis detection can be employed. nih.gov
Titrimetric and Gravimetric Analysis
While spectrophotometric methods are dominant for tracking the reaction products of this compound, classical analytical techniques like titrimetry and gravimetry could theoretically be applied for the analysis of the compound itself or its carbonate functional group.
Titrimetric Analysis
Titrimetric analysis could potentially be used to determine the carbonate content of this compound. The carbonate functional group can be hydrolyzed under basic conditions to release carbonate ions (CO₃²⁻). These ions can then be quantified by acid-base titration with a standardized strong acid, such as hydrochloric acid (HCl). charleston.eduhomeworkforyou.comscribd.com The titration can be monitored potentiometrically or with the use of appropriate pH indicators, such as phenolphthalein (B1677637) and bromocresol green, which change color at different equivalence points corresponding to the neutralization of the carbonate and bicarbonate species. homeworkforyou.comlibretexts.org
However, the application of this method to this compound presents challenges. The PEG chain may interfere with the titration process, and the hydrolysis conditions would need to be carefully controlled to ensure complete and selective cleavage of the carbonate group without affecting other parts of the molecule. There is a lack of specific literature applying this method directly to PEG-nitrophenyl carbonates.
Gravimetric Analysis
Gravimetric analysis relies on the determination of the mass of a pure compound chemically related to the analyte. iyte.edu.tr For an organic compound like this compound, this could involve combustion analysis to determine the elemental composition (C, H, N). iyte.edu.tr
Alternatively, the carbonate content could be determined by precipitation. After hydrolysis of the carbonate ester, the resulting carbonate ions could be precipitated with a suitable cation, such as Ca²⁺, to form an insoluble salt like calcium carbonate (CaCO₃). scribd.com The precipitate would then be filtered, washed, dried, and weighed. nahrainuniv.edu.iq From the mass of the precipitate, the amount of carbonate in the original sample can be calculated. scribd.com
Similar to titrimetry, the successful application of gravimetric analysis to this compound would depend on achieving clean and complete hydrolysis and precipitation reactions without interference from the PEG chain. The high solubility of PEG derivatives in aqueous solutions might also complicate the precipitation and isolation of the target analyte. Procedures for the gravimetric determination of total organic carbon and carbonates in other contexts have been described, which involve acid treatment to remove carbonates followed by ignition. researchgate.netubbcluj.ro
Comparative Analysis of M Peg3 4 Nitrophenyl Carbonate with Alternative Activated Peg Reagents
Comparison with N-Hydroxysuccinimide (NHS) Carbonate Activated PEGs
Both 4-nitrophenyl carbonates and N-hydroxysuccinimide (NHS) carbonates are employed to react with primary amines on biomolecules, forming stable urethane (B1682113) linkages. conicet.gov.arinterchim.frucl.ac.be Despite targeting the same functional group and forming the same type of bond, they exhibit differences in their chemical behavior.
The reactivity of activated PEGs is often assessed by their rate of hydrolysis in aqueous solutions, as this is the primary competing reaction during the PEGylation of proteins. creativepegworks.comthermofisher.com A higher rate of hydrolysis generally corresponds to higher reactivity towards the target amine, but also a shorter shelf-life in solution, requiring a larger excess of the PEG reagent to achieve desired conjugation levels. creativepegworks.com
m-PEG-4-nitrophenyl carbonate is generally considered to be less reactive than its NHS carbonate counterpart. ucl.ac.beresearchgate.net This slower reactivity can be advantageous in certain applications, allowing for more controlled conjugation. Conversely, m-PEG-succinimidyl carbonate (m-PEG-SC) is a highly reactive NHS ester. creativepegworks.comnih.gov Kinetic data shows that the stability of activated PEGs is highly dependent on pH, with hydrolysis rates increasing significantly in alkaline conditions. thermofisher.comthermofisher.com For instance, the half-life of typical NHS esters can decrease from hours at pH 7 to mere minutes at pH 8.6. thermofisher.commdpi.com While specific kinetic data for m-PEG3-4-nitrophenyl carbonate is less commonly published, related p-nitrophenyl carbonates are known for their slower reaction rates. ucl.ac.bemdpi.com The reactivity order among several amine-reactive PEGs has been established, placing succinimidyl carbonates (SC) as more reactive than p-nitrophenyl carbonates. conicet.gov.arnofeurope.com
Table 1: Comparative Reactivity and Stability of Selected Activated PEGs
| PEG Reagent Type | Leaving Group | Relative Reactivity | Hydrolysis Half-Life (t½) | Bond Formed with Amine |
| p-Nitrophenyl Carbonate PEG | p-Nitrophenol | Slower | Longer compared to NHS carbonates jenkemusa.comjenkemusa.com | Urethane ucl.ac.be |
| Succinimidyl Carbonate (SC) PEG | N-Hydroxysuccinimide | Faster creativepegworks.com | ~10-20 minutes at pH 8 conicet.gov.ar | Urethane creativepegworks.com |
| Succinimidyl Succinate (SS) PEG | N-Hydroxysuccinimide | Fast | ~20 minutes at pH 8 conicet.gov.ar | Amide conicet.gov.ar |
| Pentafluorophenyl (PFP) Ester PEG | Pentafluorophenol (B44920) | Moderate | More stable than NHS esters rsc.org | Amide |
This table provides a generalized comparison based on available data. Actual rates depend on specific reaction conditions (pH, temperature, buffer) and PEG structure.
The primary byproducts of the conjugation reaction are the leaving groups: 4-nitrophenol (B140041) from m-PEG-4-nitrophenyl carbonate and N-hydroxysuccinimide (NHS) from NHS-activated PEGs. thermofisher.comnih.gov Both of these small molecules, along with unreacted PEG and hydrolysis products, must be removed from the final PEGylated protein. Standard purification techniques such as Size Exclusion Chromatography (SEC) and Ion Exchange Chromatography (IEX) are effective for this purpose. creativepegworks.com SEC separates molecules based on their hydrodynamic radius, which increases significantly upon PEGylation, allowing for the removal of smaller impurities and unreacted protein. IEX separates based on surface charge, which is often altered by PEGylation as the polymer chains can shield the protein's charged residues.
A specific challenge related to the synthesis of m-PEG-4-nitrophenyl carbonate is the potential formation of an unknown mPEG-amine impurity. conicet.gov.ar This highlights the importance of robust purification of the activated PEG reagent itself before its use in protein conjugation to prevent unwanted side reactions. The purification of PEG derivatives can often be accomplished by precipitation from solvents like diethyl ether. conicet.gov.ar
Comparison with Other Active Ester PEGs (e.g., NHS Esters, Pentafluorophenyl Esters)
Beyond carbonates, a major class of amine-reactive PEGs are the active esters, such as those activated with NHS or pentafluorophenol (PFP). These reagents also target primary amines but form stable amide bonds instead of urethane bonds. conicet.gov.arthermofisher.comidosi.org
The fundamental reaction mechanism for all these reagents is a nucleophilic acyl substitution, where the primary amine of the protein attacks the activated carbonyl group of the PEG reagent, leading to the displacement of the leaving group (e.g., 4-nitrophenoxide, NHS, or pentafluorophenoxide). thermofisher.commdpi.com
Carbonates (e.g., m-PEG-4-nitrophenyl carbonate): The reaction with an amine leads to the formation of a stable urethane bond. interchim.frinterchim.fr
Active Esters (e.g., m-PEG-NHS ester): The reaction with an amine results in a stable amide bond. thermofisher.comidosi.org
Reaction conditions are broadly similar, typically carried out in aqueous buffers at a neutral to slightly alkaline pH (pH 7.2-8.5). thermofisher.comthermofisher.com The alkaline conditions are necessary to ensure that a sufficient population of the target primary amine groups are deprotonated and thus nucleophilic. thermofisher.com However, higher pH also accelerates the competing hydrolysis reaction. thermofisher.com Pentafluorophenyl (TFP) esters are noted for having better stability towards hydrolysis in aqueous solutions compared to NHS esters, which can be an advantage in minimizing the required excess of the PEG reagent. mdpi.comrsc.org
The primary target for these activated PEGs is the ε-amino group of lysine (B10760008) residues and the α-amino group at the N-terminus of a protein. thermofisher.comresearchgate.net While highly selective for amines, side reactions with other nucleophilic amino acid residues can occur, particularly under non-optimal conditions.
At higher pH values (typically > 8.5), the reactivity of other nucleophiles increases. For instance, m-PEG-succinimidyl carbonate has been shown to react with the hydroxyl groups of tyrosine, threonine, and serine, though these resulting carbonate bonds are hydrolytically unstable. conicet.gov.ar The sulfhydryl group of cysteine is a potent nucleophile, but its modification is more commonly and selectively achieved with specific thiol-reactive PEGs like PEG-maleimides. creativepegworks.comjenkemusa.comthermofisher.com Haloacetyl groups can react with histidyl side chains and amino groups at elevated pH. thermofisher.com Generally, more reactive reagents like NHS esters may have a slightly higher propensity for side reactions compared to the less reactive p-nitrophenyl carbonates, although both are considered highly amine-selective under controlled pH. nih.gov
Table 2: Comparison of Reaction Mechanisms and Selectivity
| Feature | m-PEG-4-nitrophenyl carbonate | m-PEG-NHS Carbonate | m-PEG-NHS Ester |
| Bond Formed | Urethane | Urethane | Amide |
| Leaving Group | 4-Nitrophenol | N-Hydroxysuccinimide | N-Hydroxysuccinimide |
| Primary Target | Primary Amines (Lys, N-terminus) interchim.fr | Primary Amines (Lys, N-terminus) leadinglifetechnologies.com | Primary Amines (Lys, N-terminus) thermofisher.com |
| Potential Side Reactions | Hydroxyls (Tyr, Ser, Thr) at high pH | Hydroxyls (Tyr, Ser, Thr) at high pH conicet.gov.ar | Hydroxyls (Tyr, Ser, Thr) at high pH |
| Typical Reaction pH | 7.2 - 8.5 | 7.2 - 8.5 | 7.2 - 8.5 thermofisher.com |
Influence of PEG Length and Architecture on Reactivity
Increasing the molecular weight of the PEG chain can decrease the reaction rate due to this steric shielding. researchgate.net However, for the intrinsic reactivity of the terminal functional group itself, some studies on mPEG-NHS carbonates with molecular weights of 5, 12, and 20 kDa found no significant differences in their hydrolysis half-lives, suggesting the effect of PEG length may be more pronounced in the context of accessing a sterically hindered site on a large biomolecule rather than altering the inherent reactivity of the end group. conicet.gov.ar
The architecture of the PEG also has a profound impact. Branched or "Y-shaped" PEGs, which consist of two linear PEG chains attached to a central core, are sterically bulkier. idosi.orgjenkemusa.com This increased bulk can enhance selectivity by reducing the number of potential attachment sites on a protein, which can be beneficial for preserving the protein's biological activity. jenkemusa.comnih.gov The density of PEG chains on a surface can also influence reactivity and interactions. ekb.eg Ultimately, the choice of PEG length and architecture must be optimized for each specific protein and application to balance circulation time, bioactivity, and immunogenicity. mdpi.compreprints.org
Comparison with Longer or Shorter PEG Chain Counterparts
The length of the polyethylene (B3416737) glycol chain is a fundamental parameter that dictates the physicochemical properties of the PEGylating reagent and the resulting conjugate. The "m-PEG3" designation in this compound indicates a short, monodisperse chain with exactly three ethylene (B1197577) glycol units. This contrasts with polydisperse PEGs of higher molecular weight (e.g., 5 kDa, 10 kDa, 20 kDa) often used in PEGylation.
The length of the PEG linker has been shown to significantly influence the properties of the resulting conjugates. dovepress.com While m-PEG3 offers a discrete and well-defined spacer, longer PEG chains are known to provide a more substantial hydrophilic and protective shield to the conjugated molecule. creativepegworks.com This enhanced shielding can reduce renal filtration and limit access by proteolytic enzymes or antibodies. creativepegworks.com However, this increased size is not always beneficial. Low molecular weight PEGs (≤5 kDa) are often preferred for the PEGylation of proteins, whereas PEGs with molecular weights ≥5 kDa are typically used for smaller molecules. sigmaaldrich.com The choice between a short-chain PEG like PEG3 and a longer polymer depends on the specific application and the desired balance between steric hindrance and conjugate size. For instance, in vivo studies have shown that increasing the PEG-linker length can lead to greater tumor accumulation of liposomes. dovepress.com Conversely, studies on certain drug conjugates found that PEG chains longer than five units could lead to a loss in absorption. googleapis.com
| Property | Short-Chain PEG (e.g., m-PEG3) | Long-Chain PEG (e.g., >5 kDa) |
| Steric Hindrance | Minimal steric hindrance, allowing easier access to sterically crowded conjugation sites. | Significant steric hindrance, providing a larger protective "umbrella" to the conjugated molecule. creativepegworks.com |
| Hydrodynamic Radius | Small increase in the hydrodynamic volume of the conjugate. | Substantial increase in hydrodynamic volume, impacting properties like renal clearance. creativepegworks.com |
| Solubility Enhancement | Moderate improvement in aqueous solubility for hydrophobic molecules. cymitquimica.com | Significant improvement in solubility. creativepegworks.com |
| Flexibility | Less flexible linker. | Highly flexible polymer chain. creativepegworks.com |
| Applications | Often used as a discrete linker where a specific, short spacer is needed. | Used to significantly alter pharmacokinetics, prolong circulation time, and reduce immunogenicity. sigmaaldrich.comnih.gov |
Effects of Branched PEG Architectures
PEG reagents can be synthesized in various geometries, including linear, Y-shaped, and multi-arm branched structures. sigmaaldrich.com The this compound is a linear monofunctional reagent. Branched PEGs offer a different set of properties compared to their linear counterparts of the same total molecular weight. sigmaaldrich.comaxispharm.com
A key advantage of branched PEGs is their "umbrella-like" structure, which provides more effective shielding of the protein surface from a single point of attachment. creativepegworks.com This enhanced steric hindrance can be particularly effective at protecting proteins from proteolytic degradation and reducing immunogenicity. creativepegworks.comeuropeanpharmaceuticalreview.com For example, when conjugating enzymes, a branched PEG can preserve a higher percentage of enzymatic activity compared to a linear PEG of the same mass, likely because its bulky structure hinders the polymer from approaching the enzyme's active site. creativepegworks.com In one study, an enzyme retained 32% of its activity when conjugated with a branched PEG, but only 2.5% with a linear PEG of the same size. creativepegworks.com
Branched polymers are also associated with longer circulation times and high stability against proteolysis compared to linear versions. nih.gov This architecture is useful for creating multifunctional conjugates and enhancing target specificity. axispharm.com However, the synthesis of branched PEGs is often more complex. A common approach involves using a trifunctional spacer like lysine, where two PEG chains are attached to its alpha and epsilon amino groups, and the carboxylic group is activated for protein binding. creativepegworks.com
| Feature | Linear PEG (e.g., this compound) | Branched PEG |
| Architecture | Straight polymer chain with a reactive group at one end. axispharm.com | Two or more PEG chains linked to a central core. unige.ch |
| Steric Shielding | Provides shielding proportional to its chain length. | Provides enhanced shielding from a single conjugation point ("umbrella effect"). creativepegworks.com |
| Enzyme Activity | May cause greater inactivation if the polymer chain interferes with the active site. | Can better preserve enzyme activity due to its bulky structure preventing access to the active site. creativepegworks.com |
| Pharmacokinetics | Generally improves circulation time and stability. nih.gov | Often leads to higher retention in the blood and lower immunogenicity compared to linear PEGs of the same mass. creativepegworks.comnih.gov |
| Applications | Widely used for standard PEGylation of drugs and proteins. axispharm.com | Preferred when maximum surface protection or lower enzyme inactivation is critical. creativepegworks.com |
Advantages and Limitations of the 4-Nitrophenyl Carbonate Activation
The 4-nitrophenyl carbonate (NPC) functional group is a well-established activating moiety for PEGylating amine-containing molecules, forming a stable urethane (carbamate) linkage. interchim.frjenkemusa.combroadpharm.com Its characteristics present a distinct set of advantages and limitations compared to other amine-reactive chemistries, such as N-hydroxysuccinimidyl (NHS) esters.
A primary advantage of NPC-activated PEGs is their moderate and tunable reactivity. They generally exhibit a slower reaction rate compared to the highly reactive NHS esters. creativepegworks.com This slower kinetic profile can be beneficial, allowing for greater control over the extent of modification and potentially achieving higher selectivity for more reactive or accessible amino groups on a protein surface. creativepegworks.com Furthermore, the urethane bond formed is highly stable, and the reagent has a longer hydrolysis half-life compared to some succinimidyl carbonate PEGs. jenkemusa.com
However, the activation method is not without its drawbacks. Early synthesis protocols required long reaction times (e.g., 5 hours) and elevated temperatures (e.g., 60°C), which were significant disadvantages. google.comgoogle.com While newer methods have improved efficiency, the reaction can be sensitive to water, leading to hydrolysis and the formation of 4-nitrophenol as a byproduct, which can complicate the purification process. mdpi.comrsc.org
Ease of Synthesis and Purification
The synthesis of PEG-4-nitrophenyl carbonate is typically achieved by reacting the terminal hydroxyl group of a PEG molecule with 4-nitrophenyl chloroformate in an anhydrous organic solvent. mdpi.comconicet.gov.ar The reaction requires a base to act as a catalyst and to scavenge the hydrochloric acid byproduct. google.com
Commonly used bases include pyridine, triethylamine (B128534) (TEA), and 4-dimethylaminopyridine (B28879) (DMAP). mdpi.comconicet.gov.ar The choice of base can significantly impact reaction efficiency. For instance, using DMAP allows the reaction to proceed to completion in just a few hours at room temperature, whereas reactions using TEA may require refluxing for extended periods. google.comgoogle.com The DMAP-catalyzed process is considered more efficient, with the primary side product being the DMAP hydrochloride salt, which can be effectively removed. google.com
Purification of the final product is crucial. Unreacted 4-nitrophenyl chloroformate and the 4-nitrophenol byproduct from hydrolysis must be removed. google.commdpi.com Common purification techniques include precipitation of the product in a non-solvent like diethyl ether, followed by centrifugation and drying. researchgate.net For more rigorous purification, flash chromatography may be employed. rsc.org The need for an extensive purification procedure to remove the colored 4-nitrophenol byproduct is often cited as a disadvantage of this method. rsc.org
Spectroscopic Readout Capabilities
A significant and practical advantage of using the 4-nitrophenyl carbonate activating group is the release of 4-nitrophenol as a stoichiometric byproduct during the conjugation reaction with an amine. jenkemusa.commdpi.com 4-nitrophenol is a chromophoric compound, meaning it absorbs light in the UV-visible spectrum. emerginginvestigators.org
Under the typically mild basic conditions used for PEGylation, the released 4-nitrophenol is deprotonated to form the 4-nitrophenolate (B89219) ion, which has a distinct yellow color and a strong absorbance maximum around 400-420 nm. mdpi.comemerginginvestigators.org This property allows the progress of the conjugation reaction to be monitored in real-time using a simple UV-Vis spectrophotometer. mdpi.comemerginginvestigators.org By measuring the increase in absorbance at this wavelength, one can quantify the amount of 4-nitrophenol released and thereby determine the extent or degree of the PEGylation reaction. mdpi.comnih.gov This provides a convenient and non-destructive method for reaction monitoring and quality control, a feature not available with many other activating groups like NHS esters. emerginginvestigators.orgnih.gov
Advanced Theoretical and Computational Investigations of M Peg3 4 Nitrophenyl Carbonate
Molecular Dynamics (MD) Simulations of Conjugation Reactions
Molecular dynamics (MD) simulations offer a powerful tool to observe the dynamic processes of conjugation reactions involving m-PEG3-4-nitrophenyl carbonate. These simulations can reveal intricate details about the influence of the solvent environment and the specific pathway of nucleophilic attack.
Solvent Effects on Reactant Conformation
The conformation of both the this compound and the target biomolecule is significantly influenced by the surrounding solvent, which in turn affects the conjugation efficiency.
PEG Chain Conformation: In aqueous environments, the hydrophilic nature of the polyethylene (B3416737) glycol (PEG) chain leads to a highly hydrated and flexible structure. biopharminternational.com The PEG chain can adopt various conformations, from a more compact, spherical shape to an extended, random coil or a winding, helical structure, depending on factors like chain length and interactions with the solvent and the conjugated molecule. biopharminternational.commdpi.com The choice of organic solvent can also impact the final size of PEGylated nanoparticles, with the solvent's evaporation rate affecting how the polymer precipitates. mdpi.com
Solvent-Induced Conformational Changes: The solvent can drive the PEG chain to either extend into the solvent or fold back onto the surface of the molecule it is attached to. biopharminternational.com For instance, changes in solution conditions can cause a covalently bound PEG chain to shift from a helical or random worm-like conformation to a more compact, spherical one in contact with a protein surface. biopharminternational.com This dynamic behavior, influenced by the solvent, can sterically hinder or facilitate the approach of the reacting partner. biopharminternational.com
Impact on Reactivity: The conformation of the PEG chain directly impacts the accessibility of the 4-nitrophenyl carbonate reactive group. A more extended conformation in a "good" solvent can expose the reactive site, whereas a collapsed or "mushroom" conformation can shield it, thereby modulating the reaction rate. mdpi.compreprints.org The activity of PEGylated enzymes has been shown to be more pronounced in apolar than in polar organic solvents. researchgate.net
| Solvent Condition | Predominant PEG Conformation | Effect on Reactive Site Accessibility | Impact on Conjugation Reaction |
|---|---|---|---|
| Aqueous (Good Solvent) | Extended, Random Coil/Helical biopharminternational.commdpi.com | High | Generally Favored |
| Poor Solvent | Collapsed, Globular/Mushroom mdpi.compreprints.org | Low | Potentially Inhibited |
| Apolar Organic Solvents | Extended researchgate.net | High | Increased Activity Observed researchgate.net |
| Polar Organic Solvents | More Compact researchgate.net | Reduced | Decreased Activity Observed researchgate.net |
Trajectory Analysis of Nucleophilic Attack
MD simulations allow for the detailed analysis of the trajectory of a nucleophile as it approaches the electrophilic carbonyl carbon of the 4-nitrophenyl carbonate group.
Bürgi-Dunitz Trajectory: The preferred angle of attack for a nucleophile on a carbonyl carbon is described by the Bürgi-Dunitz trajectory, which is typically around 107 degrees relative to the carbonyl bond. numberanalytics.com This trajectory maximizes the overlap between the highest occupied molecular orbital (HOMO) of the nucleophile and the lowest unoccupied molecular orbital (LUMO) of the carbonyl group, leading to the most stable transition state. numberanalytics.com
Reaction Coordinate Analysis: By analyzing the simulation trajectories, a reaction coordinate can be defined to map the energy landscape of the nucleophilic attack. This helps in identifying the energy barriers and intermediate states involved in the formation of the tetrahedral intermediate.
Influence of PEG Chain Dynamics: The dynamic movements of the attached PEG chain can influence the accessibility of the optimal attack trajectory. acs.org The chain's flexibility might transiently block or open the path for the nucleophile, introducing a stochastic element to the reaction kinetics that can be averaged over multiple simulation runs. acs.org
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly useful for characterizing transition states and understanding the electronic properties that govern reactivity.
Transition State Characterization for Carbonate Reactivity
DFT calculations are instrumental in locating and characterizing the transition state (TS) for the nucleophilic substitution reaction at the carbonate group.
Locating the Transition State: DFT methods can identify the geometry of the transition state, which represents the highest energy point along the reaction pathway. iisc.ac.inwhiterose.ac.uk For the reaction of this compound with a nucleophile (e.g., an amine), the TS involves the partial formation of a new bond between the nucleophile and the carbonyl carbon, and the partial breaking of the bond to the 4-nitrophenoxide leaving group. mdpi.com
Activation Energy Calculation: The energy difference between the reactants and the transition state provides the activation energy (Ea) of the reaction. whiterose.ac.ukmdpi.com Lower activation energies correspond to faster reaction rates. DFT studies have shown that the activation energies for carbonate reactions are sensitive to the nature of the nucleophile and the leaving group. whiterose.ac.ukpsu.edu A theoretical study on the aminolysis of phenyl acetates found a reaction energy of -13.09 kcal/mol. mdpi.com
Vibrational Frequency Analysis: At the transition state, one of the vibrational modes corresponds to the motion along the reaction coordinate and has an imaginary frequency. DFT calculations of these frequencies confirm the identity of the transition state and provide insights into the atomic motions involved in the reaction. iisc.ac.in
| Reaction | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |
|---|---|---|---|
| Lewis Acid Catalyzed Carboxymethylation | DFT | 27.8 (rate-determining step) | whiterose.ac.uk |
| CO2 Cycloaddition to Styrene Oxide (LA catalyzed) | DFT (ωB97X-D/LANL2DZ) | 48 | mdpi.com |
| Ethylene (B1197577) Carbonate Ring Opening | DFT (various functionals) | 3.00 - 17.15 | researchgate.net |
| Isotope Exchange in Calcite | DFT | 493.57 kJ/mol (117.9 kcal/mol) | nih.gov |
Electronic Structure and Reactivity Descriptors
DFT calculations provide a wealth of information about the electronic structure of this compound, which is key to understanding its reactivity.
Frontier Molecular Orbitals (HOMO-LUMO): The energy and spatial distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. For an electrophile like this compound, the LUMO is localized on the carbonate group, particularly the carbonyl carbon, making it susceptible to nucleophilic attack. The energy gap between the HOMO of the nucleophile and the LUMO of the electrophile influences the reaction's feasibility. ekb.egekb.eg
Molecular Electrostatic Potential (MEP): The MEP map visually represents the electrostatic potential on the molecule's surface. ekb.egekb.eg It highlights electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. For this compound, the area around the carbonyl carbon will show a strong positive potential, indicating a prime site for nucleophilic attack. ekb.eg
Global Reactivity Descriptors: DFT allows for the calculation of various reactivity indices based on the electronic structure. ekb.egekb.eg
Chemical Hardness (η): A measure of resistance to change in electron distribution. ekb.egekb.eg
Global Softness (S): The inverse of hardness, indicating how easily a molecule will undergo electronic change. ekb.egekb.eg
Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge from the environment. ekb.eg A higher electrophilicity index for this compound signifies its high reactivity towards nucleophiles.
Future Directions and Emerging Research Applications of Activated Carbonate Pegs
Integration into Microfluidic Synthesis Platforms
The incorporation of PEGylation reactions into microfluidic systems, often termed "lab-on-a-chip" technology, marks a significant advancement in process efficiency and control. These platforms offer superior management of reaction conditions, which is critical when dealing with delicate biomolecules. The use of microfluidics for combinatorial synthesis in picoliter droplets has been demonstrated, showcasing the potential for high-throughput screening and synthesis. acs.org
Continuous flow reactors, a key feature of microfluidic setups, facilitate rapid reagent mixing, which can lead to accelerated reaction rates and improved yields over conventional batch methods. researchgate.net This is particularly advantageous for the conjugation of m-PEG3-4-nitrophenyl carbonate to proteins, where shorter reaction times help preserve the biological integrity of the target molecule. The high surface-area-to-volume ratio inherent in microreactors also promotes efficient heat and mass transfer, resulting in more consistent and reproducible outcomes.
Furthermore, microfluidic devices can integrate purification steps, such as tangential flow filtration, creating a continuous and automated process. This not only curtails processing time but also reduces sample handling and the risk of contamination. The development of microfluidic platforms for applications like cell encapsulation within microgels further highlights the adaptability of these systems for complex bioconjugation tasks. mdpi.com
Table 1: Advantages of Microfluidic Synthesis for PEGylation
| Feature | Advantage | Relevance to this compound |
|---|---|---|
| Precise Reaction Control | Fine-tuning of temperature, pressure, and time. | Optimizes conjugation with sensitive biomolecules. |
| Rapid Mixing & High Throughput | Faster reaction rates and potential for combinatorial synthesis. acs.org | Increases efficiency of protein and peptide modification. |
| Enhanced Heat & Mass Transfer | Uniform and reproducible reaction conditions. | Leads to consistent product quality and yield. |
Development of Multi-Functional PEG Derivatives
A burgeoning area of research is the creation of multi-functional PEG derivatives, which are essential for constructing sophisticated bioconjugates. Using a versatile precursor such as a PEG activated with 4-nitrophenyl carbonate, scientists can synthesize heterobifunctional PEGs equipped with two distinct reactive groups. rsc.orgcymitquimica.com This design enables the specific and sequential attachment of different molecules, such as a therapeutic agent and a targeting ligand.
The synthesis of these complex linkers is a strategic, multi-step process. For example, one terminus of a di-functional PEG can be modified to carry a propargyl group for "click chemistry," while the other hydroxyl end is activated with 4-nitrophenyl chloroformate. mdpi.comresearchgate.net This activated carbonate can then react with an amine-containing molecule. Subsequent modification of the propargyl end allows for the introduction of a second molecule. This methodology has been used to create a variety of heterobifunctional oligo(ethylene glycol) (OEG) linkers for bioconjugation applications. rsc.org Such approaches are fundamental to the development of advanced therapeutics like antibody-drug conjugates (ADCs), where precise control over the linker chemistry is paramount for efficacy and safety. sigmaaldrich.com
Rational Design of Next-Generation PEGylation Reagents with Tailored Reactivity
The rational design of PEGylation reagents focuses on modulating their reactivity to gain superior control over the conjugation process. The reactivity of this compound is dictated by the electron-withdrawing properties of the 4-nitrophenyl leaving group. researchgate.net By altering this group, researchers can fine-tune the reagent's reactivity. For instance, substituting the 4-nitrophenyl group with a more reactive alternative like N-hydroxysuccinimide (NHS) can accelerate the reaction, while a less reactive group would slow it down, potentially minimizing non-specific side reactions. acs.org
Computational modeling is becoming an indispensable tool in this design process. frontiersin.org Molecular dynamics simulations can provide atomic-level insights into the interactions between PEG molecules and other compounds, helping to predict how changes in the PEG reagent's structure will affect its behavior. researchgate.net By developing structure-dependent reactivity models, scientists can quantitatively predict the reactivity of different sites on a protein, such as lysine (B10760008) residues. acs.orgnih.gov This data-driven approach moves PEGylation from a trial-and-error process to a more predictive science, enabling the streamlined development of bioconjugates with optimized properties. nih.gov
Applications in Advanced Material Science beyond Biomaterials
While PEGylation is strongly associated with biopharmaceuticals, the properties of activated PEGs are increasingly being leveraged in advanced material science. The ability to graft PEG chains onto surfaces can impart hydrophilicity and biocompatibility, and reduce non-specific protein binding. biochempeg.commdpi.com This is highly beneficial for materials like nanoparticles, quantum dots, and carbon nanotubes. nih.gov
For example, this compound and similar activated PEGs can be used to functionalize the surface of nanoparticles to improve their stability and dispersibility in aqueous solutions. biochempeg.com PEGylation is a widely used strategy to decrease the toxicity of quantum dots, increase their circulation time in the body, and reduce non-specific uptake. researchgate.netnih.gov This surface modification is crucial for developing "stealth" nanoparticles for applications in drug delivery, medical imaging, and diagnostics. biorxiv.orgcreativepegworks.com Furthermore, PEG-containing block copolymers can self-assemble into nanostructures like micelles, which can encapsulate hydrophobic agents, demonstrating the broad utility of PEGylation in creating advanced functional materials. mdpi.com
Green Chemistry Approaches in Activated PEG Synthesis
Applying green chemistry principles to the synthesis of activated PEGs is crucial for reducing the environmental footprint of these processes. semanticscholar.org Traditional synthesis routes often rely on hazardous reagents and large quantities of organic solvents. conicet.gov.ar
Emerging green approaches include solvent-free synthesis methods, such as mechanochemistry using ball milling, which minimizes the use of volatile and often hazardous solvents. mdpi.comcem.com Enzyme-catalyzed reactions offer another sustainable alternative. Lipases, for instance, can catalyze the synthesis of polyesters under mild conditions, offering high selectivity and reducing byproducts. acs.org The synthesis of cyclic carbonates from CO2 and epoxides is another example of a 100% atom-efficient green reaction. hep.com.cn These environmentally benign strategies, which also include microwave-assisted synthesis and the use of greener solvents, are essential for the sustainable production of next-generation PEGylation reagents. cem.comroyalsocietypublishing.org
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-nitrophenyl chloroformate |
| Polyethylene (B3416737) glycol (PEG) |
| PEG diol |
| N-hydroxysuccinimide (NHS) |
Q & A
Q. What are the critical physicochemical properties of m-PEG3-4-nitrophenyl carbonate for experimental handling?
Methodological Answer: Key properties include:
- Molecular Weight Variability : Available in 0.4k, 1k, 2k, and 5k Da PEG chains, influencing solubility and conjugation efficiency .
- Solubility : Miscible in polar organic solvents (e.g., DMSO, DMF) and partially water-soluble, requiring optimization for aqueous reactions .
- Storage : Stable at ≤-20°C in anhydrous, light-protected conditions; freeze-thaw cycles degrade reactivity .
- Purity : ≥95% (HPLC), necessitating pre-use purification (e.g., dialysis, SEC) for sensitive applications .
Q. How is this compound synthesized and characterized?
Methodological Answer:
- Synthesis : Typically derived from bis(4-nitrophenyl) carbonate (≥99% purity) via nucleophilic substitution with methoxy-PEG3-hydroxyl groups under anhydrous conditions .
- Characterization :
- NMR (¹H/¹³C): Confirms PEG backbone integration and nitrophenyl carbonate linkage (e.g., δ 7.5–8.2 ppm for aromatic protons) .
- HPLC : Assesses purity and detects hydrolyzed byproducts (e.g., free 4-nitrophenol at 210 nm) .
- Mass Spectrometry : Validates molecular weight distribution (e.g., MALDI-TOF for PEG polydispersity) .
Advanced Research Questions
Q. How can reaction conditions be optimized for conjugating this compound to amine-containing biomolecules?
Methodological Answer:
- pH Control : Reactions proceed efficiently at pH 8.5–9.5 (borate or carbonate buffers) to deprotonate amine nucleophiles while minimizing carbonate hydrolysis .
- Molar Ratio : A 3:1 (PEG:biomolecule) ratio balances conjugation efficiency with byproduct formation; excess PEG improves yield but complicates purification .
- Kinetic Monitoring : Track 4-nitrophenol release via UV-Vis (λ = 400 nm) to quantify reaction completion .
Q. How do discrepancies in reported conjugation efficiencies arise, and how can they be resolved?
Methodological Answer: Common sources of variability include:
- PEG Chain Length : Longer PEGs (e.g., 5k Da) reduce steric hindrance but may lower reaction rates due to reduced solubility .
- Impurity Profiles : Hydrolysis byproducts (e.g., free 4-nitrophenol) compete with conjugation; pre-purify via size-exclusion chromatography (SEC) .
- Buffer Composition : Phosphate buffers at neutral pH slow reaction kinetics compared to carbonate buffers .
Resolution : Standardize reaction conditions (pH, temperature) and validate PEG integrity via SEC or GPC before use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
